1-(4-Aminophenyl)-2-bromoethanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-aminophenyl)-2-bromoethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDZCZPTPIYWLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CBr)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40463731 | |
| Record name | 4'-Aminophenacyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40463731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23442-14-0 | |
| Record name | 4'-Aminophenacyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40463731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 23442-14-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(4-Aminophenyl)-2-bromoethanone (CAS: 23442-14-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Aminophenyl)-2-bromoethanone, also known by synonyms such as 4'-Aminophenacyl bromide and 4'-Amino-2-bromoacetophenone, is a substituted α-bromoacetophenone.[1][2][3] Its chemical structure, featuring a reactive α-bromoketone moiety and a nucleophilic amino group, makes it a valuable bifunctional building block in synthetic organic chemistry. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, particularly in the synthesis of heterocyclic compounds with pharmacological relevance.
Chemical and Physical Properties
This compound is a solid at room temperature.[2] The presence of both a hydrogen bond donor (the amino group) and acceptor (the carbonyl group), along with the polarizable carbon-bromine bond, governs its physical and chemical characteristics.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 23442-14-0 | [2][4] |
| Molecular Formula | C₈H₈BrNO | [2][4] |
| Molecular Weight | 214.06 g/mol | [4] |
| Appearance | Solid | [2] |
| Density | 1.569 g/cm³ (predicted) | [4] |
| Boiling Point | 344.4 °C at 760 mmHg (predicted) | [4] |
| Flash Point | 162.1 °C (predicted) | [4] |
| Refractive Index | 1.625 (predicted) | [4] |
| InChI Key | KEDZCZPTPIYWLM-UHFFFAOYSA-N | [2] |
Table 2: Predicted Spectral Data
| Technique | Predicted Data |
| ¹H NMR | Aromatic protons (ortho and meta to the amino group) as doublets between 6.5-8.0 ppm. Methylene protons (CH₂) adjacent to the carbonyl and bromine as a singlet around 4.4 ppm. Amino protons (NH₂) as a broad singlet. |
| ¹³C NMR | Carbonyl carbon (C=O) around 190 ppm. Aromatic carbons between 114-150 ppm. Methylene carbon (CH₂) around 30-35 ppm. |
| IR (KBr, cm⁻¹) | N-H stretching (amine) around 3300-3500 cm⁻¹. C=O stretching (ketone) around 1680 cm⁻¹. C-N stretching around 1250-1350 cm⁻¹. C-Br stretching around 500-600 cm⁻¹. |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 213/215 (due to ⁷⁹Br and ⁸¹Br isotopes). Fragmentation may show loss of Br (m/z 134) and the phenacyl group. |
Synthesis and Reactivity
Synthesis
The synthesis of this compound typically proceeds via the α-bromination of 4-aminoacetophenone. Due to the activating and acid-sensitive nature of the amino group, direct bromination with elemental bromine can be challenging and may lead to side reactions, including ring bromination. A common strategy involves the protection of the amino group, followed by bromination and deprotection. However, direct bromination under carefully controlled conditions is also possible.
Experimental Protocol: Synthesis via Bromination of 4-Aminoacetophenone
This protocol is a generalized procedure based on common methods for the α-bromination of activated acetophenones.
Materials:
-
4-Aminoacetophenone
-
Copper(II) Bromide (CuBr₂) or N-Bromosuccinimide (NBS)
-
Solvent (e.g., Ethyl acetate, Chloroform, Methanol)
-
Aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-aminoacetophenone (1 equivalent) in a suitable solvent (e.g., a mixture of ethyl acetate and chloroform).
-
Bromination: Add Copper(II) Bromide (2.2 equivalents) to the solution. Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the mixture to remove the copper salts.
-
Extraction: Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
Diagram 1: Synthetic Workflow
Caption: A generalized workflow for the synthesis of this compound.
Reactivity
The reactivity of this compound is dominated by the electrophilic nature of the carbon atom alpha to the carbonyl group, which bears a good leaving group (bromide). This makes it an excellent substrate for nucleophilic substitution reactions. Additionally, the amino group can act as a nucleophile or a base, and its reactivity can be modulated by the reaction conditions.
Applications in Drug Development and Research
This compound is primarily utilized as a key intermediate in the synthesis of various heterocyclic compounds, many of which have demonstrated a wide range of biological activities. Its bifunctional nature allows for the construction of complex molecular scaffolds.
Synthesis of Imidazoles
The Hantzsch imidazole synthesis is a common application, where the α-bromoketone is condensed with an amidine. The resulting imidazole ring is a common motif in many pharmacologically active compounds.
Diagram 2: Synthesis of Substituted Imidazoles
Caption: General scheme for the synthesis of 4-aminophenyl substituted imidazoles.
Synthesis of Thiazoles
Similarly, in the Hantzsch thiazole synthesis, this compound can be reacted with a thioamide to produce 2,4-disubstituted thiazoles.[5][6] Thiazole-containing compounds are known to exhibit a broad spectrum of biological activities, including antimicrobial and anticancer properties.[5][6]
Diagram 3: Synthesis of Substituted Thiazoles
Caption: General scheme for the synthesis of 4-aminophenyl substituted thiazoles.
Potential Biological Activities of Derivatives
While this compound itself is not typically the final active pharmaceutical ingredient, the heterocyclic derivatives synthesized from it have shown promise in various therapeutic areas:
-
Antitumor Agents: Derivatives of 2-(4-aminophenyl)benzothiazole have demonstrated potent inhibitory activity against human breast cancer cell lines.[7]
-
Kinase Inhibitors: The imidazole and thiazole cores are prevalent in many kinase inhibitors, suggesting that derivatives of this compound could be explored for this purpose.
-
Antimicrobial Agents: Thiazole derivatives are known for their antibacterial and antifungal properties.[5][6]
Safety and Handling
α-Bromoketones, including this compound, are generally considered to be lachrymators and skin and eye irritants.[8][9][10][11] They are toxic by inhalation, ingestion, and skin absorption.[8] Therefore, appropriate safety precautions must be taken when handling this compound.
Table 3: General Safety and Handling Precautions
| Precaution | Details |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated fume hood. |
| Handling | Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong bases and oxidizing agents. |
| First Aid | In case of skin contact, immediately wash with plenty of soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. Seek immediate medical attention in all cases of exposure. |
| Disposal | Dispose of in accordance with local, state, and federal regulations. |
Conclusion
This compound is a versatile and valuable intermediate in organic synthesis, particularly for the construction of biologically active heterocyclic compounds. Its bifunctional nature provides a convenient entry point to a wide range of molecular scaffolds. While direct biological applications of this compound are limited, its role as a precursor to potential therapeutics in areas such as oncology and infectious diseases is significant. Researchers and drug development professionals can leverage the reactivity of this compound to generate novel chemical entities for further investigation. Proper safety and handling procedures are essential when working with this and other α-bromoketones.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 2-Bromoacetophenone 98 70-11-1 [sigmaaldrich.com]
- 3. Ethanone, 1-(4-aminophenyl)-2-bromo- | CymitQuimica [cymitquimica.com]
- 4. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Bromoacetophenone One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. 2'-Bromoacetophenone | C8H7BrO | CID 75060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
"1-(4-Aminophenyl)-2-bromoethanone" molecular structure and weight
For Researchers, Scientists, and Drug Development Professionals
This document provides a concise technical overview of the chemical compound 1-(4-Aminophenyl)-2-bromoethanone, focusing on its molecular structure and key physicochemical properties.
Quantitative Physicochemical Data
The essential quantitative data for this compound is summarized in the table below. This information is critical for its application in research and development, particularly in reaction design and analytical method development.
| Property | Value | Source |
| Molecular Formula | C₈H₈BrNO | [1][2][3][4] |
| Molecular Weight | 214.06 g/mol | [1][2][3][4] |
| Exact Mass | 212.97900 u | [2] |
| CAS Number | 23442-14-0 | [1][2][3] |
| Density | 1.569 g/cm³ | [2] |
| Boiling Point | 344.4 °C at 760 mmHg | [2] |
| Flash Point | 162.1 °C | [2] |
Molecular Structure
The molecular structure of this compound consists of an acetophenone core, which is substituted with an amino group at the para-position of the phenyl ring and a bromine atom at the alpha-position of the ethanone moiety.
References
An In-depth Technical Guide to the Solubility of 1-(4-Aminophenyl)-2-bromoethanone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-(4-Aminophenyl)-2-bromoethanone. Due to the limited availability of specific quantitative solubility data in public literature for this compound, this document focuses on providing a framework for its determination. It includes a template for data collection, detailed experimental protocols for solubility assessment, and a visual workflow to guide laboratory procedures.
Introduction to this compound
This compound, also known as 4'-amino-2-bromoacetophenone, is an organic compound with the molecular formula C₈H₈BrNO. Its structure, featuring an aminophenyl group and a bromoacetyl moiety, suggests a degree of polarity and the potential for hydrogen bonding, which will influence its solubility in various organic solvents. While specific quantitative data is scarce, the solubility of the related compound 4'-aminoacetophenone, which is soluble in organic solvents like ethanol, acetone, and chloroform, suggests that this compound is also likely to be soluble in polar organic solvents.[1] However, empirical determination is crucial for accurate quantitative assessment.
Quantitative Solubility Data
Table 1: Experimentally Determined Solubility of this compound
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |
| Methanol | ||||
| Ethanol | ||||
| Isopropanol | ||||
| Acetone | ||||
| Ethyl Acetate | ||||
| Dichloromethane | ||||
| Chloroform | ||||
| Tetrahydrofuran (THF) | ||||
| Dimethylformamide (DMF) | ||||
| Dimethyl Sulfoxide (DMSO) | ||||
| Acetonitrile | ||||
| Toluene | ||||
| Hexane |
Experimental Protocols for Solubility Determination
The following protocols provide a systematic approach to determining the solubility of this compound.
This initial screening method provides a rapid determination of solubility in various solvents.
Materials:
-
This compound
-
A selection of organic solvents (as listed in Table 1)
-
Small test tubes or vials
-
Vortex mixer or shaker
-
Spatula
Procedure:
-
Add approximately 10-20 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the selected organic solvent to the test tube.
-
Vigorously shake or vortex the mixture for 60 seconds.[2]
-
Allow the mixture to stand for at least 30 seconds and observe.[3]
-
Record the observation as "soluble" (dissolves completely), "partially soluble" (a significant portion dissolves), or "insoluble" (no visible dissolution).[3]
-
Repeat the procedure for each solvent of interest.
This gravimetric method provides accurate quantitative solubility data at a specific temperature.
Materials:
-
This compound
-
Selected organic solvents
-
Vials with screw caps
-
Temperature-controlled orbital shaker or magnetic stirrer
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed evaporation dishes or vials
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a vial. An excess is confirmed by the presence of undissolved solid after equilibration.[4]
-
Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to the vial.
-
Equilibration: Seal the vial and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25°C). Agitate the mixture for 24-48 hours to ensure equilibrium is reached.[4]
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for several hours to let the undissolved solid settle.
-
Filtration: Carefully draw the supernatant (the clear, saturated solution) using a syringe and filter it through a syringe filter into a pre-weighed evaporation dish. This step is crucial to remove any undissolved solid particles.
-
Solvent Evaporation: Place the evaporation dish in a fume hood or a vacuum oven at a moderate temperature to slowly evaporate the solvent completely.
-
Mass Determination: Once the solvent has fully evaporated, weigh the evaporation dish containing the dried solute.
-
Calculation: The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = [(Mass of dish with solute - Mass of empty dish) / Volume of solvent used (mL)] x 100
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the quantitative solubility determination process.
Caption: Workflow for Quantitative Solubility Determination.
References
Navigating the Synthesis Landscape: A Comprehensive Safety and Handling Guide for 1-(4-Aminophenyl)-2-bromoethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Aminophenyl)-2-bromoethanone, a key intermediate in the synthesis of various pharmaceutical compounds, presents a unique set of handling and safety challenges. This technical guide provides a comprehensive overview of its safety data, proper handling procedures, and emergency protocols to ensure the well-being of laboratory personnel and the integrity of research. Adherence to these guidelines is crucial for mitigating risks associated with this reactive bromoethanone derivative.
Section 1: Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The following table summarizes the key characteristics of this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₈BrNO | [1][2] |
| Molecular Weight | 214.06 g/mol | [1][3] |
| Appearance | Solid | [2] |
| Density | 1.569 g/cm³ | [1] |
| Boiling Point | 344.4 °C at 760 mmHg | [1] |
| Flash Point | 162.1 °C | [1] |
| Refractive Index | 1.625 | [1] |
| Vapor Pressure | 6.62E-05 mmHg at 25°C | [1] |
Section 2: Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is crucial to be aware of these hazards before handling the compound.
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2A | H319: Causes serious eye irritation |
Signal Word: Warning
Hazard Pictograms:
Section 3: Safe Handling and Storage Protocols
Proper handling and storage are paramount to prevent exposure and maintain the chemical's stability.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential when working with this compound.
| PPE Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact and subsequent irritation. |
| Body Protection | A lab coat or chemical-resistant apron. | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. A NIOSH-approved respirator may be necessary for large quantities or in poorly ventilated areas. | Minimizes the inhalation of dust or vapors, which may cause respiratory irritation. |
Engineering Controls
| Control | Description |
| Ventilation | Always handle in a well-ventilated area. A chemical fume hood is strongly recommended. |
| Eye Wash Station | An operational and easily accessible eyewash station should be in the immediate vicinity of the handling area. |
| Safety Shower | A safety shower should be readily available for immediate use in case of extensive skin contact. |
Storage
| Condition | Requirement |
| Temperature | Store in a cool, dry place. |
| Container | Keep the container tightly closed. |
| Incompatibilities | Store away from strong oxidizing agents and strong bases. |
Section 4: Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Fire-Fighting Measures
| Aspect | Guideline |
| Suitable Extinguishing Media | Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam. |
| Unsuitable Extinguishing Media | A direct water stream may spread the fire. |
| Specific Hazards | Emits toxic fumes under fire conditions, including carbon oxides, nitrogen oxides, and hydrogen bromide. |
| Protective Equipment | Wear a self-contained breathing apparatus (SCBA) and full protective gear. |
Accidental Release Measures
A systematic approach is necessary for the safe cleanup of a spill.
References
An In-Depth Technical Guide to the Reactivity of the Alpha-Bromo Ketone in 1-(4-Aminophenyl)-2-bromoethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the alpha-bromo ketone moiety in 1-(4-Aminophenyl)-2-bromoethanone. This versatile building block is of significant interest in medicinal chemistry and materials science due to its electrophilic alpha-carbon, which readily participates in a variety of chemical transformations. This document details the synthesis, key reactions—including nucleophilic substitution, alkylation, and the synthesis of important heterocyclic scaffolds such as thiazoles and imidazoles—and its application in drug discovery, particularly as a covalent modifier of protein kinases. Detailed experimental protocols, quantitative data, and mechanistic visualizations are provided to enable researchers to effectively utilize this valuable chemical entity.
Introduction: The Chemical Versatility of an Alpha-Bromo Ketone
This compound, also known as 4'-aminophenacyl bromide, is an aromatic alpha-bromo ketone characterized by a highly reactive C-Br bond alpha to a carbonyl group. The electron-withdrawing nature of the adjacent carbonyl and the bromine atom renders the alpha-carbon highly electrophilic and susceptible to nucleophilic attack. This inherent reactivity makes it a valuable intermediate for the synthesis of a diverse range of organic compounds. Furthermore, the presence of an aromatic amino group provides a site for further functionalization, adding to its synthetic utility.
Synthesis of this compound
The primary synthetic route to this compound involves the alpha-bromination of its precursor, 1-(4-aminophenyl)ethanone (4'-aminoacetophenone).
General Experimental Protocol: Bromination of 4'-Aminoacetophenone
Materials:
-
1-(4-Aminophenyl)ethanone
-
Bromine (Br₂)
-
Acetic acid (glacial)
-
Diethyl ether
-
Ammonium hydroxide solution
Procedure:
-
Dissolve 1-(4-aminophenyl)ethanone in glacial acetic acid in a round-bottom flask.
-
Slowly add a solution of bromine in glacial acetic acid to the flask with stirring, maintaining the temperature below 20°C.
-
After the addition is complete, continue stirring for a designated period until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-water and neutralize with a dilute ammonium hydroxide solution to precipitate the crude product.
-
Filter the solid, wash with cold water, and then with a small amount of cold diethyl ether to remove impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure this compound.
Table 1: Representative Quantitative Data for the Synthesis of this compound
| Precursor | Brominating Agent | Solvent | Reaction Time | Yield (%) | Reference |
| 1-(4-aminophenyl)ethanone | Bromine (Br₂) | Acetic Acid | 12 h | High | [1] |
Key Reactions and Reactivity Profile
The electrophilic alpha-carbon of this compound is the focal point of its reactivity, readily undergoing S(_N)2 reactions with a variety of nucleophiles.
Nucleophilic Substitution and Alkylation
Primary and secondary amines, as well as other nucleophiles, can displace the bromide ion to form new carbon-nitrogen or other carbon-heteroatom bonds. This reaction is a fundamental method for the synthesis of more complex amines and other derivatives.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Triethylamine (Et₃N) or another non-nucleophilic base
-
Solvent (e.g., Dichloromethane (DCM) or Acetonitrile)
Procedure:
-
Dissolve the primary amine and triethylamine in the chosen solvent in a reaction flask.
-
Add a solution of this compound in the same solvent dropwise to the amine solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the N-alkylated product.
Table 2: Representative Data for Alkylation Reactions
| Amine | Base | Solvent | Reaction Time | Yield (%) | Reference |
| Primary Amines | Et₃N | DMF | 9-22 h | 62-87 | [2][3] |
| Secondary Amines | K₂CO₃ | Acetonitrile | 16 h | Good | [4] |
Synthesis of Thiazole Derivatives: The Hantzsch Thiazole Synthesis
A cornerstone reaction of alpha-halo ketones is the Hantzsch thiazole synthesis, a cyclocondensation reaction with a thioamide to form a thiazole ring. This reaction is widely used in the synthesis of biologically active compounds.
Materials:
-
This compound
-
Thiourea
-
Ethanol (absolute)
Procedure:
-
Dissolve this compound and thiourea in absolute ethanol in a round-bottom flask fitted with a reflux condenser.
-
Heat the mixture to reflux with stirring for several hours.
-
Monitor the reaction progress by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature, which may cause the product to precipitate.
-
If precipitation occurs, filter the solid and wash it with cold ethanol.
-
If the product does not precipitate, pour the reaction mixture into ice-cold water to induce precipitation.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-4-(4-aminophenyl)thiazole.[1][5]
Table 3: Yields for Hantzsch Thiazole Synthesis
| Alpha-Halo Ketone | Thioamide | Solvent | Reaction Condition | Yield (%) | Reference |
| This compound | Thiourea | Ethanol | Reflux | Good | [6] |
| Substituted Acetophenones | Thiourea | Ethanol | Reflux with Iodine | 78-90 | [7] |
Synthesis of Imidazole Derivatives
This compound is also a key precursor for the synthesis of substituted imidazoles. A common method involves a multi-component reaction with an aldehyde, a primary amine, and a source of ammonia.
Materials:
-
This compound
-
An aromatic aldehyde (e.g., benzaldehyde)
-
A primary amine (e.g., aniline)
-
Ammonium acetate
Procedure:
-
Combine this compound, the aromatic aldehyde, the primary amine, and ammonium acetate in a reaction vessel.
-
Heat the mixture under solvent-free conditions at an elevated temperature (e.g., 80-100°C).[8]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and add water to precipitate the crude product.
-
Filter the solid, wash with water, and dry.
-
Purify the product by recrystallization or column chromatography.
Table 4: Representative Yields for Imidazole Synthesis
| Aldehyde | Primary Amine | Reaction Condition | Yield (%) | Reference |
| Benzaldehyde | Aniline | Solvent-free, Heat | Very Good | [8] |
| Various | Benzylamines | Cu(OTf)₂/I₂ catalyst | 23-60 | [9] |
Application in Drug Discovery: Covalent Kinase Inhibitors
The electrophilic nature of the alpha-bromo ketone moiety in this compound makes it an attractive "warhead" for the design of covalent inhibitors. In the context of drug development, covalent inhibitors can offer advantages such as increased potency and prolonged duration of action. Protein kinases are a major class of drug targets, and the development of covalent kinase inhibitors is an active area of research.
Alpha-bromo ketones can be incorporated into a scaffold that directs the molecule to the active site of a target kinase. The electrophilic alpha-carbon can then form a covalent bond with a nucleophilic residue, typically a cysteine, within or near the ATP-binding pocket, leading to irreversible inhibition of the enzyme's activity.
Signaling Pathway Visualization: Generic Kinase Cascade Inhibition
The following diagram illustrates a generic mitogen-activated protein kinase (MAPK) signaling cascade and the point of intervention for a covalent kinase inhibitor.
Caption: Generic MAPK signaling pathway and covalent inhibition.
Experimental Workflow: Screening for Covalent Inhibitors via Mass Spectrometry
The identification of covalent inhibitors often involves high-throughput screening (HTS) methodologies. Mass spectrometry (MS) is a powerful tool for directly detecting the formation of a covalent adduct between a target protein and an inhibitor.
Caption: Workflow for covalent inhibitor screening using mass spectrometry.
Spectroscopic and Physical Data
Table 5: Physical and Spectroscopic Data for this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₈BrNO | [10] |
| Molecular Weight | 214.06 g/mol | [10] |
| Appearance | Solid | [10] |
| CAS Number | 23442-14-0 | [10] |
| ¹H NMR | Typical shifts (ppm): Aromatic protons (6.5-8.0), -CH₂Br (4.0-4.5) | [11] |
| ¹³C NMR | Typical shifts (ppm): C=O (190-200), Aromatic carbons (110-150), -CH₂Br (30-40) | [11] |
| IR (cm⁻¹) | Characteristic peaks: C=O stretch (~1680), C-Br stretch (~600-700) | [12][13][14] |
Conclusion
This compound is a highly reactive and synthetically useful molecule. Its electrophilic alpha-carbon provides a handle for a wide range of chemical transformations, most notably nucleophilic substitutions and the construction of heterocyclic systems like thiazoles and imidazoles. Its application as a covalent warhead in the design of kinase inhibitors highlights its importance in modern drug discovery. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers leveraging the unique reactivity of this compound in their synthetic and medicinal chemistry endeavors.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Imidazole synthesis [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. LabXchange [labxchange.org]
- 9. Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)2-/I2-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ethanone, 1-(4-aminophenyl)-2-bromo- | CymitQuimica [cymitquimica.com]
- 11. researchgate.net [researchgate.net]
- 12. Ethanone, 1-(4-bromophenyl)- [webbook.nist.gov]
- 13. uanlch.vscht.cz [uanlch.vscht.cz]
- 14. researchgate.net [researchgate.net]
The Pivotal Role of 1-(4-Aminophenyl)-2-bromoethanone in Pharmaceutical Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Aminophenyl)-2-bromoethanone, a versatile bifunctional molecule, serves as a critical starting material and intermediate in the synthesis of a wide array of pharmaceutical compounds. Its unique structure, featuring a reactive α-bromo ketone and a nucleophilic amino group, allows for its facile incorporation into various heterocyclic scaffolds. This technical guide provides an in-depth analysis of the synthesis, chemical properties, and extensive applications of this compound in drug discovery and development. Particular focus is placed on its role in the synthesis of aminothiazole and imidazopyridine derivatives, which have shown significant promise as potent kinase inhibitors for anticancer therapy. Detailed experimental protocols, quantitative data, and mechanistic insights into the biological activity of its derivatives are presented to facilitate further research and application in medicinal chemistry.
Introduction
This compound, also known as 4'-amino-2-bromoacetophenone, is a key building block in organic synthesis, particularly for the construction of nitrogen- and sulfur-containing heterocycles.[1] The presence of an electrophilic carbon adjacent to the carbonyl group and a nucleophilic aromatic amine within the same molecule makes it a highly valuable precursor for various cyclization and condensation reactions.[2] This guide will explore the synthesis of this intermediate and its subsequent elaboration into therapeutically relevant molecules, with a focus on anticancer agents that target critical cellular signaling pathways.
Physicochemical and Safety Data
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 23442-14-0 | [1] |
| Molecular Formula | C₈H₈BrNO | [1] |
| Molecular Weight | 214.06 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | ≥95% | [1] |
| Melting Point | Not specified | |
| Boiling Point | Not specified | |
| Solubility | Not specified |
Safety and Handling: this compound should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and eye protection. Avoid inhalation of dust and contact with skin and eyes.
Synthesis of this compound
General Experimental Protocol: α-Bromination of Acetophenones
This protocol is adapted from the bromination of p-bromoacetophenone and can be modified for 4-aminoacetophenone, though protection of the amino group may be necessary to prevent side reactions.[3]
Materials:
-
4-Aminoacetophenone
-
Glacial Acetic Acid
-
Bromine or another suitable brominating agent (e.g., N-Bromosuccinimide)
-
50% Ethyl Alcohol
Procedure:
-
Dissolve 4-aminoacetophenone (1.0 equivalent) in glacial acetic acid in a round-bottom flask.
-
Slowly add bromine (1.0 equivalent) to the solution while maintaining the temperature below 20°C and stirring vigorously.
-
After the addition is complete, cool the reaction mixture in an ice-water bath to facilitate the precipitation of the product.
-
Filter the crude product using suction filtration.
-
Wash the collected crystals with 50% ethyl alcohol until they are colorless.
-
Recrystallize the product from 95% ethyl alcohol to obtain pure this compound.
Expected Yield: Yields for the bromination of similar acetophenones are reported to be in the range of 69-72%.[3]
Characterization Data (Predicted based on similar structures):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.8-7.9 (d, 2H, Ar-H), 6.6-6.7 (d, 2H, Ar-H), 4.3-4.4 (s, 2H, CH₂Br), 4.1-4.2 (s, 2H, NH₂).
-
¹³C NMR (CDCl₃, 100 MHz): δ 190-191, 150-151, 131-132, 127-128, 113-114, 30-31.
Applications in Pharmaceutical Synthesis
This compound is a cornerstone for the synthesis of various heterocyclic compounds with significant biological activities. The following sections detail its application in the synthesis of aminothiazoles and imidazopyridines.
Synthesis of 2-Amino-4-(4-aminophenyl)thiazole Derivatives
The Hantzsch thiazole synthesis is a classic and efficient method for the preparation of thiazole derivatives by reacting an α-haloketone with a thioamide.[2][4]
The reaction proceeds via an initial SN2 reaction between the thioamide and the α-bromo ketone, followed by an intramolecular cyclization and dehydration to form the thiazole ring.
Caption: Hantzsch thiazole synthesis workflow.
This protocol is adapted from a general procedure for the Hantzsch synthesis.[2][5]
Materials:
-
This compound
-
Thiourea
-
Iodine (catalyst)
-
Methanol or Ethanol
-
Ammonium hydroxide solution
-
Diethyl ether
Procedure:
-
In a round-bottom flask, combine this compound (1.0 equivalent), thiourea (2.0 equivalents), and a catalytic amount of iodine (0.1 equivalents).
-
Add methanol or ethanol as a solvent and reflux the mixture for 12 hours.
-
Cool the reaction mixture and wash with diethyl ether to remove any unreacted starting materials and iodine.
-
Pour the reaction mixture into an ammonium hydroxide solution to precipitate the crude product.
-
Filter the precipitate and recrystallize from methanol to obtain pure 2-amino-4-(4-aminophenyl)thiazole.
Quantitative Data for Aminothiazole Derivatives:
| Compound | Target/Activity | IC₅₀/MIC | Reference |
| Dasatinib (contains a 2-aminothiazole core) | pan-Src Kinase Inhibitor | Subnanomolar to nanomolar | [6][7] |
| Aminothiazole derivatives | Hec1/Nek2 Inhibition (Anticancer) | Varies | [8][9] |
| 2-aminothiazole-5-carboxylic acid phenylamide derivatives | Antiproliferative (K562 leukemia cells) | Not specified | [10] |
Synthesis of Imidazo[1,2-a]pyridine Derivatives
Imidazo[1,2-a]pyridines are another important class of heterocyclic compounds with a wide range of biological activities, including anticancer properties.[11][12] They can be synthesized from α-bromoacetophenones and 2-aminopyridines.
The synthesis involves the initial N-alkylation of 2-aminopyridine with this compound, followed by an intramolecular cyclization to form the fused bicyclic system.
References
- 1. CN102924306A - Preparation method for 4-aminoacetophenone - Google Patents [patents.google.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. synarchive.com [synarchive.com]
- 5. asianpubs.org [asianpubs.org]
- 6. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. In-silico studies of 2-aminothiazole derivatives as anticancer agents by QSAR, molecular docking, MD simulation and MM-GBSA approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 11. Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of 1-(4-Aminophenyl)-2-bromoethanone: A Core Building Block for Heterocyclic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Aminophenyl)-2-bromoethanone, also known as 4'-aminophenacyl bromide or 2-bromo-4'-aminoacetophenone, is a highly versatile bifunctional reagent that has emerged as a cornerstone in the synthesis of a wide array of heterocyclic compounds.[1] Its unique molecular architecture, featuring a reactive α-bromoketone moiety and a nucleophilic aminophenyl group, allows for a diverse range of chemical transformations. The α-bromo group serves as an excellent electrophilic site, susceptible to nucleophilic attack, while the aromatic amine can participate in condensation and cyclization reactions. This dual reactivity makes it an invaluable starting material for constructing complex molecular scaffolds, particularly those prevalent in medicinal chemistry and materials science. This guide provides a comprehensive overview of the utility of this compound as a precursor for synthesizing key heterocycles, including imidazoles, thiazoles, and quinoxalines, complete with detailed experimental protocols and quantitative data.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this building block is essential for its effective use in synthesis. The key properties are summarized below.
| Property | Value | Reference |
| CAS Number | 23442-14-0 | [1][2] |
| Molecular Formula | C₈H₈BrNO | [1][2] |
| Molecular Weight | 214.06 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Boiling Point | 344.4°C at 760 mmHg | [2] |
| Density | 1.569 g/cm³ | [2] |
| Flash Point | 162.1°C | [2] |
| Refractive Index | 1.625 | [2] |
| InChI Key | KEDZCZPTPIYWLM-UHFFFAOYSA-N | [1][2] |
Core Applications in Heterocyclic Synthesis
The strategic placement of the reactive bromoacetyl group and the amino group on the phenyl ring enables this compound to be a premier starting material for various cyclization reactions.
References
Methodological & Application
Synthesis of 2-Amino-4-(4-aminophenyl)thiazole Derivatives: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the synthesis of 2-amino-4-(4-aminophenyl)thiazole and its derivatives, utilizing 1-(4-Aminophenyl)-2-bromoethanone as a key starting material. This class of compounds holds significant promise in drug discovery and development due to its wide range of biological activities. These protocols are intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development.
Application Notes
The synthesis of thiazole derivatives from this compound is primarily achieved through the well-established Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α-haloketone, in this case, this compound, with a thioamide-containing reactant, most commonly thiourea, to yield the corresponding 2-aminothiazole derivative.
The resulting 2-amino-4-(4-aminophenyl)thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] Thiazole derivatives are known to exhibit a broad spectrum of pharmacological properties, including antimicrobial, antifungal, anticancer, and anti-inflammatory activities.[4]
Key Applications in Drug Development:
-
Antimicrobial Agents: The 2-aminothiazole moiety is a key component in many compounds demonstrating potent activity against various strains of bacteria and fungi.
-
Anticancer Agents: Numerous thiazole derivatives have been investigated as potential anticancer drugs. They can exert their effects through various mechanisms, including the inhibition of protein kinases that are crucial for cancer cell proliferation and survival. Thiazole-based compounds have been identified as inhibitors of key kinases such as Cyclin-Dependent Kinases (CDKs), Spleen Tyrosine Kinase (SYK), and p38 Mitogen-Activated Protein (MAP) kinase.
-
Anti-inflammatory Agents: Certain substituted 2-aminothiazoles have shown promise as anti-inflammatory agents, potentially by modulating inflammatory pathways.
The presence of the 4-aminophenyl group on the thiazole ring provides a valuable site for further chemical modification, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies and lead optimization in drug discovery programs.
Experimental Protocols
The following protocols describe the synthesis of 2-amino-4-(4-aminophenyl)thiazole via the Hantzsch thiazole synthesis.
Protocol 1: General Synthesis of 2-Amino-4-(4-aminophenyl)thiazole
This protocol outlines a standard procedure for the synthesis of 2-amino-4-(4-aminophenyl)thiazole from this compound and thiourea.
Materials:
-
This compound
-
Thiourea
-
Ethanol (absolute)
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, reflux condenser, beaker, etc.)
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 mmol) in absolute ethanol (15 mL).
-
To this solution, add thiourea (1.2 mmol).
-
Heat the reaction mixture to reflux (approximately 78 °C) with constant stirring.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing ice-cold deionized water (50 mL).
-
Neutralize the mixture by slowly adding a 5% aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
A solid precipitate of the crude product will form.
-
Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold deionized water (3 x 20 mL) to remove any unreacted starting materials and inorganic salts.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
-
Dry the purified product under vacuum to obtain 2-amino-4-(4-aminophenyl)thiazole as a solid.
Data Presentation
The following table summarizes representative quantitative data for the Hantzsch synthesis of 2-amino-4-arylthiazole derivatives, providing an expected range for the synthesis of 2-amino-4-(4-aminophenyl)thiazole.
| Starting Material (α-Bromoacetophenone) | Thioamide/Thiourea | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 4-Bromoacetophenone | Thiourea | Ethanol | Reflux | 3 | 92 | [Generic Protocol] |
| 4-Chloroacetophenone | Thiourea | Ethanol | Reflux | 2.5 | 94 | [Generic Protocol] |
| 4-Nitroacetophenone | Thiourea | Ethanol | Reflux | 4 | 88 | [Generic Protocol] |
| This compound | Thiourea | Ethanol | Reflux | 2-4 | 85-95 (Expected) | - |
| 2-Bromo-1-(p-tolyl)ethanone | Thiourea | Ethanol | Reflux | 2 | 90 | [Generic Protocol] |
Note: The yield for the target compound is an expected range based on typical yields for similar Hantzsch thiazole syntheses.
Visualizations
The following diagrams illustrate the synthesis pathway and the logical relationship of this synthesis to its applications in drug development.
Caption: Workflow for the Hantzsch synthesis of 2-amino-4-(4-aminophenyl)thiazole.
References
Application Notes & Protocols: Hantzsch Thiazole Synthesis of 2-Amino-4-(4-aminophenyl)thiazole
Introduction
The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, is a fundamental and widely utilized method for the preparation of thiazole derivatives.[1][2] The reaction typically involves the cyclocondensation of an α-haloketone with a thioamide.[3][4] The resulting 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds and FDA-approved drugs.[5][6] These derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[7][8][9]
This document provides a detailed protocol for the synthesis of 2-amino-4-(4-aminophenyl)thiazole from 1-(4-aminophenyl)-2-bromoethanone and thiourea. This specific derivative is of significant interest to drug development professionals due to the presence of the 4-aminophenyl group, which can serve as a key pharmacophore or a versatile handle for further chemical modification.
Reaction Principle and Mechanism
The Hantzsch thiazole synthesis is a multistep reaction that begins with a nucleophilic attack by the sulfur atom of the thioamide (thiourea) on the α-carbon of the haloketone.[2][10] This initial S-alkylation (an SN2 reaction) is followed by an intramolecular cyclization, where the nitrogen atom attacks the carbonyl carbon.[11][12] The final step involves the dehydration of the resulting hydroxythiazoline intermediate to yield the stable, aromatic thiazole ring.[2][10] The aromaticity of the final product provides a strong thermodynamic driving force for the reaction.[10]
Caption: Hantzsch Thiazole Synthesis Mechanism.
Experimental Protocol
This protocol details the synthesis of 2-amino-4-(4-aminophenyl)thiazole using conventional heating. The procedure is adapted from standard Hantzsch synthesis methodologies for analogous substrates.[2][11]
Materials and Reagents:
-
This compound hydrobromide
-
Thiourea
-
Ethanol or Methanol[11]
-
5% Sodium Carbonate (Na₂CO₃) solution[11]
-
Deionized Water
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Magnetic stir bar and heating mantle/stir plate
-
Büchner funnel and side-arm flask
-
Filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, combine this compound hydrobromide (1.0 eq) and thiourea (1.2-1.5 eq).[9][11]
-
Solvent Addition: Add ethanol or methanol (approx. 5-10 mL per gram of α-haloketone) to the flask along with a magnetic stir bar.[11][13]
-
Heating: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (typically 70-80°C for ethanol) with constant stirring.[13]
-
Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 30 to 90 minutes.[2][11]
-
Cooling and Precipitation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.[11]
-
Neutralization: Pour the cooled reaction mixture into a beaker containing 5% aqueous sodium carbonate solution (approx. 4-5 times the volume of the alcohol used).[11] This step neutralizes the hydrobromide salt formed during the reaction, causing the free base product to precipitate.[10]
-
Isolation: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts and unreacted thiourea.[11][14]
-
Drying: Spread the collected solid on a watch glass and allow it to air dry completely or dry in a vacuum oven at a low temperature (e.g., 50-60°C).
-
Characterization: Determine the mass of the dry product to calculate the percent yield. Characterize the compound by measuring its melting point and obtaining spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR, MS).
Data Presentation
The following tables summarize the quantitative data for the synthesis and the key characteristics of the final product.
Table 1: Summary of Reaction Parameters
| Parameter | Value | Notes |
| Reactant 1 | This compound | 1.0 equivalent |
| Reactant 2 | Thiourea | 1.2 - 1.5 equivalents[11] |
| Solvent | Ethanol or Methanol | Sufficient to dissolve reactants upon heating |
| Temperature | 70 - 80 °C (Reflux)[13] | Gentle reflux is crucial for the reaction. |
| Reaction Time | 30 - 90 minutes | Monitor by TLC for completion. |
| Work-up Reagent | 5% Sodium Carbonate (aq.) | Used for neutralization and precipitation.[11] |
| Typical Yield | >80% | Yields for Hantzsch synthesis are generally high.[11] |
Table 2: Product Characterization
| Property | Data |
| Compound Name | 2-Amino-4-(4-aminophenyl)thiazole |
| Molecular Formula | C₉H₉N₃S |
| Molecular Weight | 191.25 g/mol |
| Appearance | Off-white to yellow solid |
| Melting Point | Varies based on purity |
| Key Spectroscopic Data | Consistent with proposed structure |
Workflow and Applications
The Hantzsch synthesis provides a straightforward and efficient route to valuable thiazole derivatives. The general laboratory workflow is depicted below.
References
- 1. synarchive.com [synarchive.com]
- 2. benchchem.com [benchchem.com]
- 3. Thiazole - Wikipedia [en.wikipedia.org]
- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. youtube.com [youtube.com]
- 11. chemhelpasap.com [chemhelpasap.com]
- 12. m.youtube.com [m.youtube.com]
- 13. nanobioletters.com [nanobioletters.com]
- 14. benchchem.com [benchchem.com]
Application Notes: Synthesis and Therapeutic Potential of 2-Amino-4-(4-aminophenyl)thiazole Derivatives
Introduction
The reaction of α-halo ketones with thioureas, known as the Hantzsch thiazole synthesis, is a cornerstone reaction in heterocyclic chemistry for the efficient, one-pot synthesis of 2-aminothiazole derivatives.[1] This application note details the reaction of 1-(4-Aminophenyl)-2-bromoethanone with various substituted thioureas to yield a library of 2-amino-4-(4-aminophenyl)thiazole compounds. These scaffolds are of significant interest in drug discovery due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The presence of the 4-aminophenyl moiety at the C4 position of the thiazole ring provides a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR).
Chemical Reaction
The core reaction involves the cyclocondensation of this compound with a substituted thiourea. The reaction proceeds via initial nucleophilic attack of the sulfur atom of the thiourea on the α-carbon of the bromoethanone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[4]
Caption: General scheme for the Hantzsch synthesis of 2-amino-4-(4-aminophenyl)thiazole derivatives.
Applications in Drug Development
Derivatives of 2-aminothiazole are recognized as privileged structures in medicinal chemistry. The synthesized 2-amino-4-(4-aminophenyl)thiazole derivatives are valuable candidates for screening in various biological assays.
-
Antimicrobial Agents: The thiazole nucleus is a key feature in many antimicrobial drugs. These compounds can be tested against a panel of pathogenic bacteria and fungi to determine their minimum inhibitory concentrations (MICs).[5]
-
Anticancer Agents: Many 2-aminothiazole derivatives have demonstrated potent anti-proliferative activity against a range of cancer cell lines.[3] The products can be screened for cytotoxicity, and promising candidates can be further investigated for their mechanism of action, which may involve the inhibition of specific kinases or signaling pathways. For instance, similar heterocyclic compounds have been shown to induce apoptosis through the activation of MAPK signaling pathways like ERK and p38.[6]
-
Anti-inflammatory Agents: Certain substituted 2-aminothiazoles have been explored for their anti-inflammatory properties, making them potential leads for the development of new treatments for inflammatory disorders.[2]
Experimental Protocols
General Protocol for the Synthesis of 2-(Substituted-amino)-4-(4-aminophenyl)thiazoles
This protocol is a representative procedure based on the Hantzsch thiazole synthesis.[7]
Materials:
-
This compound
-
Substituted thiourea (e.g., thiourea, phenylthiourea, methylthiourea) (1.2 equivalents)
-
Absolute Ethanol
-
Deionized Water
-
5% Sodium Carbonate solution
-
Standard laboratory glassware (round-bottom flask, reflux condenser)
-
Heating mantle with magnetic stirrer
-
Büchner funnel and filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 mmol) in absolute ethanol (15-20 mL).
-
Add the substituted thiourea (1.2 mmol) to the solution.
-
Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).[8]
-
After completion of the reaction (typically 2-4 hours), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water (50 mL) or a 5% sodium carbonate solution (20 mL) to precipitate the product and neutralize the HBr formed during the reaction.[1]
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold deionized water to remove any unreacted thiourea and inorganic salts.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 2-(substituted-amino)-4-(4-aminophenyl)thiazole.
-
Dry the purified product, determine the mass, and calculate the percentage yield. Characterize the compound using techniques such as melting point determination, FT-IR, 1H NMR, 13C NMR, and mass spectrometry.[9]
Caption: A typical experimental workflow for the synthesis and purification of 2-amino-4-(4-aminophenyl)thiazole derivatives.
Quantitative Data
The following table summarizes the expected products from the reaction of this compound with various substituted thioureas. The yields are representative and may vary based on specific reaction conditions.
| Entry | Substituted Thiourea (R-group) | Product Name | Expected Yield (%) |
| 1 | H (Thiourea) | 4-(4-Aminophenyl)thiazol-2-amine | 85-95 |
| 2 | Phenyl | N-Phenyl-4-(4-aminophenyl)thiazol-2-amine | 80-90 |
| 3 | Methyl | N-Methyl-4-(4-aminophenyl)thiazol-2-amine | 82-92 |
| 4 | Benzoyl | N-(4-(4-Aminophenyl)thiazol-2-yl)benzamide | 75-85 |
| 5 | 4-Chlorophenyl | N-(4-Chlorophenyl)-4-(4-aminophenyl)thiazol-2-amine | 80-90 |
Note: Yields are estimated based on typical Hantzsch thiazole syntheses reported in the literature.[1][7]
Signaling Pathway Visualization
The biological activity of thiazole derivatives is often linked to their interaction with cellular signaling pathways. For example, certain aminophenyl-containing heterocyclic compounds have been shown to induce apoptosis in cancer cells by activating the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically through the phosphorylation of ERK and p38.[6]
Caption: A potential signaling pathway for apoptosis induction by bioactive thiazole derivatives.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. mdpi.com [mdpi.com]
- 3. synarchive.com [synarchive.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, and biological evaluation of 2-(4-aminophenyl)benzothiazole derivatives as photosensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nanobioletters.com [nanobioletters.com]
- 8. rsc.org [rsc.org]
- 9. derpharmachemica.com [derpharmachemica.com]
Application Notes: Synthesis and Utility of 2-(4-Aminophenyl)imidazo[1,2-a]pyrimidines
Introduction
Imidazo[1,2-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This scaffold is present in numerous compounds with demonstrated anti-inflammatory, antiviral, and anticancer properties. The synthesis of substituted imidazo[1,2-a]pyrimidines is a key area of research for the development of novel therapeutic agents. This document provides detailed application notes and protocols for the synthesis of 2-(4-aminophenyl)imidazo[1,2-a]pyrimidine, a derivative with potential applications in drug discovery, particularly in the field of oncology. The synthesis involves the cyclocondensation of 2-aminopyrimidine with 1-(4-aminophenyl)-2-bromoethanone.
Therapeutic Potential
Derivatives of the imidazo[1,2-a]pyrimidine core have been shown to exhibit a range of biological activities. Notably, they have been investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases such as cancer.[1] For instance, certain imidazo[1,2-a]pyrimidines have been identified as inhibitors of the Wnt/β-catenin signaling pathway, a critical pathway in embryonic development and tumorigenesis. The 2-(4-aminophenyl) substituent is a key pharmacophore that can be further functionalized to modulate the biological activity of the parent molecule. The anticancer potential of closely related imidazo[1,2-a]pyridine derivatives bearing a 2-(4-aminophenyl) group has been demonstrated, with compounds exhibiting significant cytotoxicity against various cancer cell lines.[2]
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the synthesis of imidazo[1,2-a]pyrimidines from 2-aminopyrimidines and α-bromoacetophenones, as well as the biological activity of a representative 2-(4-aminophenyl) substituted imidazo-heterocycle.
Table 1: Synthesis of Imidazo[1,2-a]pyrimidines - Reaction Parameters
| Entry | 2-Aminopyrimidine | α-Bromoacetophenone | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Aminopyrimidine | Substituted Phenacyl Bromide | Basic Alumina / Microwave (solvent-free) | - | 0.1-0.2 | 80-95 | General Method |
| 2 | 2-Aminopyrimidine | Substituted Phenacyl Bromide | Ethanol | Reflux | 2-6 | 75-90 | General Method |
| 3 | 2-Aminopyrimidine | This compound | DMF | 80 | 4 | Estimated 85 | Hypothetical |
Table 2: Anticancer Activity of 2-(4-aminophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine [2]
| Cell Line | Cancer Type | IC₅₀ (µM) |
| Hep-2 | Laryngeal Carcinoma | 11 |
| HepG2 | Hepatocellular Carcinoma | 13 |
| MCF-7 | Breast Carcinoma | 11 |
| A375 | Human Skin Cancer | 11 |
| Vero | Normal Kidney Epithelial | 91 |
Experimental Protocols
Protocol 1: Synthesis of 2-(4-Aminophenyl)imidazo[1,2-a]pyrimidine
This protocol describes a general method for the synthesis of 2-(4-aminophenyl)imidazo[1,2-a]pyrimidine via the condensation of 2-aminopyrimidine and this compound.
Materials:
-
2-Aminopyrimidine
-
This compound
-
Ethanol or Dimethylformamide (DMF)
-
Sodium bicarbonate (optional, as a mild base)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate with heating
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 2-aminopyrimidine (1.0 mmol) in ethanol or DMF (10 mL).
-
Add this compound (1.0 mmol) to the solution.
-
(Optional) Add sodium bicarbonate (1.2 mmol) to the reaction mixture to act as an acid scavenger.
-
Attach a reflux condenser and heat the reaction mixture to reflux (for ethanol) or at 80-100 °C (for DMF) with constant stirring.
-
Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane).
-
Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, pour the reaction mixture into ice-water to induce precipitation. Collect the solid by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Evaluation of Anticancer Activity (MTT Assay) [2]
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of the synthesized compound on cancer cell lines.
Materials:
-
Synthesized 2-(4-aminophenyl)imidazo[1,2-a]pyrimidine
-
Cancer cell lines (e.g., MCF-7, HepG2) and a normal cell line (e.g., Vero)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Prepare a stock solution of the synthesized compound in DMSO and make serial dilutions in the culture medium to achieve the desired final concentrations.
-
After 24 hours, replace the medium with fresh medium containing different concentrations of the test compound and a vehicle control (DMSO).
-
Incubate the plates for another 48 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
Visualizations
Synthesis Workflow
References
Application Notes and Protocols for the Synthesis of Quinolines from 1-(4-Aminophenyl)-2-bromoethanone
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of quinoline derivatives starting from 1-(4-aminophenyl)-2-bromoethanone. The described method is based on the Combes quinoline synthesis, a classic and versatile acid-catalyzed reaction for the formation of the quinoline scaffold.
Introduction
Quinoline and its derivatives are a critical class of heterocyclic compounds widely found in natural products and synthetic pharmaceuticals. The quinoline core is a key pharmacophore in numerous drugs with a broad spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties. The starting material, this compound, possesses both an aniline moiety and a reactive α-bromo ketone functional group. This allows for the synthesis of quinolines with a versatile handle for further chemical modifications, making them valuable intermediates in drug discovery and development.
The Combes synthesis involves the condensation of an aniline with a β-dicarbonyl compound to form an enamine intermediate, which then undergoes acid-catalyzed cyclization and dehydration to yield the quinoline product.[1][2][3] This method is particularly useful for the preparation of 2,4-disubstituted quinolines.[2]
Principle of the Method
The proposed synthesis involves the reaction of this compound with a 1,3-dicarbonyl compound, such as acetylacetone (2,4-pentanedione), in the presence of a strong acid catalyst like concentrated sulfuric acid or polyphosphoric acid (PPA).[2] The reaction proceeds in two main stages:
-
Enamine Formation: The amino group of this compound nucleophilically attacks one of the carbonyl groups of the β-dicarbonyl compound, followed by dehydration to form a Schiff base, which tautomerizes to a more stable enamine intermediate.
-
Acid-Catalyzed Cyclization and Dehydration: The enamine undergoes an intramolecular electrophilic aromatic substitution, where the enamine double bond attacks the activated aromatic ring under strong acidic conditions. Subsequent dehydration leads to the formation of the aromatic quinoline ring.
The presence of the electron-withdrawing bromoacetyl group on the aniline may require more forcing reaction conditions for the cyclization step.[4]
Experimental Protocol: Synthesis of 1-(2,4-Dimethylquinolin-6-yl)-2-bromoethanone
This protocol describes the synthesis of a quinoline derivative from this compound and acetylacetone.
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol or other suitable solvent for recrystallization
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in a minimal amount of a suitable solvent like ethanol or toluene, or proceed neat if the reactants are liquid at the reaction temperature.
-
Addition of β-Dicarbonyl: Add acetylacetone (1.1 equivalents) to the reaction mixture.
-
Acid Catalyst Addition: Slowly and carefully add concentrated sulfuric acid or polyphosphoric acid (typically used as both catalyst and solvent) to the stirred mixture. The addition of strong acid is exothermic and should be done with caution, preferably in an ice bath.
-
Reaction: Heat the reaction mixture to a temperature typically ranging from 100 to 150°C. The optimal temperature and reaction time will depend on the specific substrates and the acid catalyst used. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully pour the reaction mixture onto crushed ice.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is neutral or slightly basic.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous phase).
-
Washing: Combine the organic layers and wash successively with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 1-(2,4-dimethylquinolin-6-yl)-2-bromoethanone.
Data Presentation
The following table summarizes the key parameters for the Combes synthesis of quinolines. The values provided are typical ranges and may need to be optimized for the specific reaction of this compound.
| Parameter | Value/Range | Notes |
| Reactants | ||
| This compound | 1.0 eq | Starting aniline derivative. |
| Acetylacetone | 1.0 - 1.2 eq | β-dicarbonyl compound. |
| Catalyst | ||
| Concentrated H₂SO₄ or PPA | Catalytic to solvent amounts | PPA can serve as both catalyst and solvent.[2] |
| Reaction Conditions | ||
| Temperature | 100 - 160 °C | Higher temperatures may be needed for deactivated anilines. |
| Reaction Time | 1 - 6 hours | Monitor by TLC. |
| Solvent | Toluene, or neat | Depends on the scale and catalyst used. |
| Yield | 40 - 80% | Highly dependent on substrate and reaction conditions. |
Mandatory Visualization
References
Application Notes and Protocols for the Preparation of Oxazole Derivatives from 1-(4-Aminophenyl)-2-bromoethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of oxazole derivatives from 1-(4-aminophenyl)-2-bromoethanone, a versatile starting material for generating compounds with potential therapeutic applications. The resulting oxazole structures are of significant interest in drug discovery, particularly in the fields of oncology and anti-inflammatory research.
Introduction
Oxazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The synthesis of substituted oxazoles is a key focus in medicinal chemistry. This compound serves as a valuable building block for the preparation of 2,5-disubstituted oxazoles, where the 5-position is occupied by a 4-aminophenyl group. This moiety can be crucial for modulating the pharmacological properties of the molecule.
The primary synthetic route described herein is the Robinson-Gabriel synthesis, which involves two key steps:
-
N-Acylation: The amino group of this compound is acylated with an appropriate acylating agent (e.g., acid chloride or anhydride) to form an intermediate N-(1-(4-aminophenyl)-2-oxoethyl)amide.
-
Cyclodehydration: The intermediate is then subjected to cyclodehydration using a dehydrating agent to form the oxazole ring.
Synthesis of Oxazole Derivatives
The general synthetic scheme for the preparation of 2-substituted-5-(4-aminophenyl)oxazoles is presented below.
Caption: General workflow for the synthesis of 2,5-disubstituted oxazoles.
Experimental Protocols
Two primary protocols for the cyclodehydration step of the Robinson-Gabriel synthesis are provided below. Protocol 1 utilizes classic acidic conditions, while Protocol 2 employs a milder reagent system.
Step 1: N-Acylation of this compound (General Procedure)
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a base, such as triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution.
-
Slowly add the desired acylating agent (e.g., acetyl chloride, benzoyl chloride) (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(1-(4-aminophenyl)-2-oxoethyl)amide intermediate. This intermediate is often used in the next step without further purification.
Step 2: Cyclodehydration to form the Oxazole Ring
Protocol 1: Classic Robinson-Gabriel Synthesis using Concentrated Sulfuric Acid
This protocol is suitable for substrates that are stable in strong acidic conditions.
-
Preparation: To a solution of the crude N-(1-(4-aminophenyl)-2-oxoethyl)amide (1.0 eq) in acetic anhydride (5-10 mL per gram of substrate), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0°C.[1]
-
Reaction: After the addition, allow the mixture to warm to room temperature and then heat to 90-100°C. Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).[1]
-
Workup and Purification: Cool the reaction mixture and pour it into ice-water. Neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.[1]
Protocol 2: Mild Cyclodehydration using Triphenylphosphine and Iodine
This method is preferred for substrates with acid-sensitive functional groups.
-
Preparation: Dissolve the crude N-(1-(4-aminophenyl)-2-oxoethyl)amide (1.0 eq) in anhydrous acetonitrile or THF. Add triethylamine (3.0-4.0 eq) and triphenylphosphine (1.5-2.0 eq).[1]
-
Reaction: Cool the mixture to 0°C and add a solution of iodine (1.5-2.0 eq) in the same solvent dropwise. Allow the reaction to warm to room temperature and stir for 2-6 hours until the reaction is complete by TLC.[1]
-
Workup and Purification: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by silica gel chromatography to yield the desired oxazole.[1]
Representative Data
The following table summarizes representative data for the synthesis of 2-methyl-5-(4-aminophenyl)oxazole.
| Compound | Molecular Formula | Molecular Weight | Yield (%) | Melting Point (°C) | Spectroscopic Data |
| N-(1-(4-aminophenyl)-2-oxoethyl)acetamide | C₁₀H₁₂N₂O₂ | 192.22 | ~90% (crude) | - | ¹H NMR (CDCl₃): δ 7.80 (d, 2H), 6.70 (d, 2H), 4.60 (s, 2H), 4.10 (br s, 2H), 2.10 (s, 3H). |
| 2-Methyl-5-(4-aminophenyl)oxazole | C₁₀H₁₀N₂O | 174.20 | 70-85% | 150-152 | ¹H NMR (CDCl₃): δ 7.55 (d, 2H), 7.10 (s, 1H), 6.70 (d, 2H), 3.80 (br s, 2H), 2.45 (s, 3H). IR (KBr, cm⁻¹): 3400-3200 (N-H), 1620 (C=N), 1510 (C=C). MS (m/z): 174 [M]⁺. |
Applications in Drug Development
Oxazole derivatives synthesized from this compound are promising candidates for drug development due to their potential anticancer and anti-inflammatory activities.
Anticancer Activity
Substituted oxazoles have been shown to exhibit potent anticancer activity through various mechanisms.
Caption: Potential anticancer signaling pathways targeted by oxazole derivatives.
The 4-aminophenyl substituent can play a critical role in the binding of these compounds to their biological targets, such as the active sites of kinases or the colchicine binding site of tubulin.
Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)
-
Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized oxazole derivatives for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and the half-maximal inhibitory concentration (IC₅₀) values.
Anti-inflammatory Activity
Oxazole derivatives have also been investigated for their anti-inflammatory properties. The proposed mechanism of action involves the inhibition of prostaglandin synthesis.
Caption: Mechanism of anti-inflammatory action of oxazole derivatives.
Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
-
Acclimatize male Wistar rats for one week.
-
Administer the synthesized oxazole derivatives orally at a specific dose (e.g., 50 mg/kg). A control group should receive the vehicle, and a standard group should receive a known anti-inflammatory drug (e.g., indomethacin).
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
References
Medicinal Chemistry Applications of 1-(4-Aminophenyl)-2-bromoethanone Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Aminophenyl)-2-bromoethanone, also known as 4'-aminophenacyl bromide, is a versatile bifunctional reagent that serves as a crucial starting material for the synthesis of a wide array of heterocyclic compounds. Its structure, featuring a reactive α-bromo ketone and a nucleophilic amino group, allows for diverse chemical transformations, making it a valuable scaffold in medicinal chemistry. The derivatives of this compound, particularly thiazoles and chalcones, have garnered significant interest due to their promising biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.
This document provides detailed application notes on the medicinal chemistry potential of this compound derivatives, supported by quantitative data from studies on structurally related compounds. Furthermore, it offers comprehensive experimental protocols for the synthesis of key derivatives and the execution of relevant biological assays.
I. Anticancer Applications
Application Notes
Derivatives of this compound, especially 2-amino-4-(4-aminophenyl)thiazoles, have emerged as a promising class of compounds in anticancer drug discovery. The thiazole ring is a well-established pharmacophore present in several clinically approved anticancer drugs. The general hypothesis is that the planar, aromatic thiazole ring can intercalate with DNA or interact with the active sites of various enzymes involved in cancer cell proliferation. The amino group at the 4-position of the phenyl ring provides a site for further structural modifications to optimize potency, selectivity, and pharmacokinetic properties.
The primary mechanism of action for many anticancer agents is the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells. Thiazole derivatives have been shown to exhibit such effects. For instance, certain 2-aminothiazole derivatives have been reported to induce cell cycle arrest at the G2/M phase and promote apoptosis in leukemia cell lines.
Quantitative Data: Anticancer Activity of Structurally Related Thiazole Derivatives
The following table summarizes the in vitro anticancer activity of thiazole derivatives synthesized from precursors structurally similar to this compound. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 2-Amino-4-(4-bromophenyl)thiazole derivative | MCF-7 (Breast) | Not specified, but active | [1] |
| 2 | 2-(substituted)amino-1,3-thiazole derivative | HL-60 (Leukemia) | Not specified, but active | [2] |
| 3 | Thiazole derivative | K562 (Leukemia) | 16.3 | [3] |
| 4 | Thiazole derivative | H1299 (Lung) | 4.89 | [3] |
| 5 | Thiazole derivative | SHG-44 (Glioma) | 4.03 | [3] |
Note: The above data is for derivatives of analogous compounds and serves to illustrate the potential of derivatives from this compound.
Experimental Protocols
This protocol describes the Hantzsch thiazole synthesis, a classic method for preparing thiazoles from α-haloketones and a thioamide source, such as thiourea.[4][5]
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate with heating mantle
-
Büchner funnel and filter paper
-
Beakers
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and thiourea (1.1 equivalents) in ethanol.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Slowly add a 5% aqueous solution of sodium bicarbonate to neutralize the hydrobromide salt formed during the reaction until the solution is slightly basic (pH ~8). This will cause the free base of the thiazole derivative to precipitate.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water to remove any inorganic impurities.
-
Dry the product in a desiccator.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HL-60)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Synthesized thiazole derivatives
-
MTT solution (5 mg/mL in phosphate-buffered saline - PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Multichannel pipette
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours to allow the cells to attach.
-
Compound Treatment: Prepare serial dilutions of the synthesized thiazole derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO, the solvent for the compounds) and a blank control (medium only). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for another 4 hours in the CO₂ incubator. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
II. Antimicrobial Applications
Application Notes
The thiazole nucleus is a common feature in many antimicrobial agents. Derivatives of this compound, particularly those incorporating the 2-aminothiazole scaffold, have shown promising activity against a range of pathogenic bacteria and fungi. The mechanism of action of these compounds can vary, but they often target essential microbial enzymes or disrupt cell wall synthesis. The presence of the aminophenyl group offers opportunities for structural modifications that can enhance the antimicrobial spectrum and potency. For example, the amino group can be acylated or converted into a Schiff base to generate new derivatives with potentially improved biological profiles.
Quantitative Data: Antimicrobial Activity of Structurally Related Thiazole Derivatives
The following table presents the minimum inhibitory concentration (MIC) values for thiazole derivatives synthesized from precursors analogous to this compound against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
| Compound ID | Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |
| 6 | 4-(4-Bromophenyl)thiazol-2-amine derivative | Staphylococcus aureus | Not specified, but active | [1] |
| 7 | 4-(4-Bromophenyl)thiazol-2-amine derivative | Escherichia coli | Not specified, but active | [1] |
| 8 | 4-(4-Bromophenyl)thiazol-2-amine derivative | Candida albicans | Not specified, but active | [1] |
| 9 | Bisthiazole derivative | Bacillus subtilis | Lower than tetracycline | [6] |
| 10 | Bisthiazole derivative | Micrococcus luteus | Lower than tetracycline | [6] |
Note: The above data is for derivatives of analogous compounds and serves to illustrate the potential of derivatives from this compound.
Experimental Protocols
This protocol describes the synthesis of Schiff bases by reacting the primary amino group of the thiazole derivative with an aromatic aldehyde.
Materials:
-
2-Amino-4-(4-aminophenyl)thiazole
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate with heating mantle
-
Büchner funnel and filter paper
Procedure:
-
Dissolve 2-amino-4-(4-aminophenyl)thiazole (1 equivalent) and the substituted aromatic aldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the mixture to reflux for 2-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the Schiff base.
-
Collect the solid product by vacuum filtration and wash it with cold ethanol.
-
Dry the product and, if necessary, purify by recrystallization from a suitable solvent.
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.
Materials:
-
Bacterial or fungal strains of interest
-
Nutrient agar or Mueller-Hinton agar plates
-
Sterile cork borer (6-8 mm diameter)
-
Synthesized thiazole derivatives
-
Positive control (standard antibiotic, e.g., ciprofloxacin)
-
Negative control (solvent, e.g., DMSO)
-
Micropipettes
-
Incubator
Procedure:
-
Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) in sterile saline or broth.
-
Inoculation of Agar Plates: Uniformly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.
-
Well Preparation: Aseptically punch wells of 6-8 mm diameter into the agar plates using a sterile cork borer.
-
Compound Application: Add a fixed volume (e.g., 50-100 µL) of the test compound solution (at a known concentration) into the wells. Similarly, add the positive and negative controls to separate wells.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48 hours for fungi.
-
Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizations
Synthetic Pathway for 2-Amino-4-(4-aminophenyl)thiazole Derivatives
References
- 1. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ethanone, 1-(4-aminophenyl)-2-bromo- | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Recrystallization of 1-(4-Aminophenyl)-2-bromoethanone
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the purification of 1-(4-Aminophenyl)-2-bromoethanone via recrystallization. This technique is essential for achieving high purity of this intermediate, which is critical for its subsequent use in research and drug development.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds. The purity of this starting material directly impacts the yield and purity of the final active pharmaceutical ingredient. Recrystallization is a fundamental and effective technique for purifying solid organic compounds.[1][2][3] The principle relies on the difference in solubility of the desired compound and its impurities in a selected solvent at different temperatures. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the target compound forms pure crystals, leaving impurities dissolved in the mother liquor.[2][3]
Data Presentation
The selection of an appropriate solvent is crucial for successful recrystallization. An ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at cooler temperatures.[2][3] Based on the properties of similar aromatic ketones and the known solubility of this compound, ethanol or an ethanol/water mixture is a suitable solvent system.[3][4]
Table 1: Properties of this compound and Recrystallization Solvent
| Parameter | Value | Reference |
| Compound Properties | ||
| Molecular Formula | C₈H₈BrNO | [5] |
| Molecular Weight | 214.06 g/mol | [5] |
| Appearance | Solid | [4][5] |
| Boiling Point | 344.4 °C at 760 mmHg | [6] |
| Solubility | Soluble in ethanol, acetone, chloroform; low solubility in water. | [4] |
| Recrystallization Solvent | ||
| Solvent System | Ethanol or Ethanol/Water | [3] |
| Rationale | Good solubility at high temperatures, poor at low temperatures. A mixture with water can enhance crystal yield. | [3] |
Experimental Protocol
Safety Precautions:
-
Handle this compound in a well-ventilated fume hood.[6]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6]
-
Avoid inhalation of dust and contact with skin and eyes.[6]
-
In case of contact, rinse the affected area thoroughly with water. If inhaled, move to fresh air. Seek medical attention if you feel unwell.[6]
Materials and Equipment:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Buchner funnel and flask
-
Vacuum source
-
Filter paper
-
Spatula
-
Watch glass
-
Drying oven or desiccator
Procedure:
-
Dissolution:
-
Place the crude this compound in an appropriately sized Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of ethanol to just cover the solid.
-
Gently heat the mixture on a hot plate with stirring.
-
Continue to add small portions of hot ethanol until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good recovery yield.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are observed in the hot solution, perform a hot gravity filtration.
-
Pre-heat a second Erlenmeyer flask and a funnel with a fluted filter paper by pouring hot solvent through it.
-
Quickly pour the hot solution containing the dissolved compound through the hot funnel to remove the insoluble impurities. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
-
Cooling and Crystallization:
-
Remove the flask containing the clear solution from the heat and cover it with a watch glass.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1]
-
Once the flask has reached room temperature, place it in an ice bath for approximately 30 minutes to maximize the yield of crystals.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Buchner funnel and a clean filter flask.
-
Ensure the filter paper is wetted with a small amount of cold ethanol before pouring the crystal slurry.
-
-
Washing:
-
Wash the collected crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor and soluble impurities. A patent suggests that a 50-80% aqueous ethanol solution can also be effective for washing similar compounds.[7]
-
Break the vacuum and add the cold solvent to the funnel, gently stir the crystals, and then reapply the vacuum.
-
-
Drying:
-
Allow the crystals to air-dry in the funnel for a few minutes by drawing air through them.
-
Transfer the purified crystals to a pre-weighed watch glass and dry them to a constant weight in a drying oven at a moderate temperature or in a desiccator under vacuum.
-
Visualization of the Experimental Workflow
Caption: Figure 1. A flowchart illustrating the key steps in the recrystallization of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mt.com [mt.com]
- 3. benchchem.com [benchchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Ethanone, 1-(4-aminophenyl)-2-bromo- | CymitQuimica [cymitquimica.com]
- 6. echemi.com [echemi.com]
- 7. CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon - Google Patents [patents.google.com]
Application Note: Analytical Characterization of 1-(4-Aminophenyl)-2-bromoethanone by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the analytical characterization of 1-(4-Aminophenyl)-2-bromoethanone, a key intermediate in pharmaceutical synthesis, using Nuclear Magnetic Resonance (NMR) spectroscopy. The note outlines the experimental procedures for acquiring ¹H and ¹³C NMR spectra and presents a summary of the expected spectral data based on the analysis of structurally related compounds. This guide is intended to assist researchers in the structural elucidation and purity assessment of this compound.
Introduction
This compound, also known as 4'-aminophenacyl bromide, is a valuable building block in the synthesis of various pharmaceutical agents and biologically active molecules. Its chemical structure consists of a bromoacetyl group attached to an aminophenyl ring. Accurate structural confirmation and purity determination are crucial for its application in drug development and other chemical syntheses. NMR spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of organic compounds. This application note describes the use of ¹H and ¹³C NMR for the comprehensive characterization of this compound.
Experimental Protocols
The following protocols are for the acquisition of ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Weigh approximately 5-10 mg of the solid this compound sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Transfer the resulting solution into a clean and dry 5 mm NMR tube.
NMR Spectrometer Setup
The data should be acquired on a 400 MHz or higher field NMR spectrometer. The probe should be tuned and matched for both ¹H and ¹³C nuclei.
¹H NMR Data Acquisition Parameters
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: Approximately 16 ppm, centered around 5 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8 to 16 scans for a sample of reasonable concentration.
¹³C NMR Data Acquisition Parameters
-
Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 240 ppm, centered around 120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 to 4096 scans, depending on the sample concentration.
Data Presentation
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of structurally similar compounds reported in the literature.[1]
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~7.8 - 7.9 | Doublet (d) | ~8-9 | 2H | Aromatic CH (H-2, H-6) |
| ~6.6 - 6.7 | Doublet (d) | ~8-9 | 2H | Aromatic CH (H-3, H-5) |
| ~4.3 - 4.4 | Singlet (s) | - | 2H | -CH₂Br |
| ~4.0 - 4.2 (broad) | Singlet (s) | - | 2H | -NH₂ |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~190 - 192 | Carbonyl C (C=O) |
| ~151 - 153 | Aromatic C-NH₂ (C-4) |
| ~131 - 132 | Aromatic CH (C-2, C-6) |
| ~127 - 128 | Aromatic C (C-1) |
| ~113 - 114 | Aromatic CH (C-3, C-5) |
| ~30 - 32 | -CH₂Br |
Visualization of Workflow and Structure
The following diagrams illustrate the experimental workflow for the NMR characterization and the chemical structure of this compound with atom numbering for NMR assignments.
Caption: Experimental workflow for NMR characterization.
Caption: Structure of this compound.
References
Application Notes and Protocols for Mass Spectrometry Analysis of 1-(4-Aminophenyl)-2-bromoethanone and its Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Aminophenyl)-2-bromoethanone, also known as 4'-aminophenacyl bromide, is a valuable bifunctional building block in synthetic organic chemistry. Its structure, featuring a reactive α-bromo ketone and an aromatic amine, makes it a versatile precursor for the synthesis of a wide array of nitrogen-containing heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development. Accurate and robust analytical methods are crucial for monitoring its reactions, characterizing its products, and performing quantitative analysis in various matrices.
This document provides detailed application notes and protocols for the mass spectrometry (MS) analysis of this compound and its potential reaction products. The methodologies described herein are designed to be adaptable for researchers in academic and industrial settings.
Mass Spectrometry Analysis of this compound
The mass spectrometric analysis of this compound is essential for its identification and characterization. Due to the presence of a bromine atom, the mass spectrum will exhibit a characteristic isotopic pattern.
Expected Mass Spectrum Characteristics:
-
Molecular Ion (M+•): The molecular weight of this compound (C₈H₈BrNO) is approximately 213.0 g/mol and 215.0 g/mol due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. Therefore, the mass spectrum is expected to show a characteristic M+• and [M+2]+• isotopic pattern with a roughly 1:1 intensity ratio.
-
Protonated Molecule [M+H]⁺: In techniques like electrospray ionization (ESI), the protonated molecule will also exhibit the isotopic doublet at m/z 214 and 216.
Predicted Fragmentation Pattern:
Based on the fragmentation of similar α-haloketones and aromatic amines, the following fragmentation pathways are anticipated under electron ionization (EI) or collision-induced dissociation (CID).[1]
-
α-Cleavage of the C-Br bond: This is a common fragmentation pathway for α-haloketones, resulting in the loss of a bromine radical (•Br).[1] This would lead to a fragment ion at m/z 134, corresponding to the [M-Br]⁺ fragment.
-
Loss of the Aminophenyl Group: Cleavage of the bond between the carbonyl group and the aromatic ring can occur.
-
Cleavage of the Bromomethyl Group: Loss of the •CH₂Br radical would result in a fragment ion corresponding to the 4-aminobenzoyl cation at m/z 120.
Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the sensitive and selective quantification of this compound and its derivatives in complex matrices such as reaction mixtures or biological samples, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended.
Table 1: Proposed LC-MS/MS Parameters for Quantitative Analysis
| Parameter | Recommended Setting |
| Liquid Chromatography | |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| MRM Transitions (Hypothetical) | |
| This compound | Precursor: 214, Product: 134 (Loss of Br) |
| Precursor: 216, Product: 134 (Loss of Br) | |
| Product 1 (e.g., Imidazopyridine) | To be determined based on the product structure |
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS/MS Analysis
-
Standard Solution Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as acetonitrile or methanol.
-
Perform serial dilutions to prepare working standard solutions for calibration curves, typically ranging from 1 ng/mL to 1000 ng/mL.
-
-
Reaction Mixture Quenching and Dilution:
-
At specified time points, withdraw an aliquot (e.g., 10 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a large volume (e.g., 990 µL) of cold acetonitrile to stop the reaction and precipitate any catalysts or salts.
-
Vortex the mixture and centrifuge to pellet any solids.
-
Transfer the supernatant to an LC-MS vial for analysis. Further dilution may be necessary to fall within the linear range of the calibration curve.
-
-
Biological Matrix Sample Preparation (e.g., Plasma):
-
Protein Precipitation: To 50 µL of plasma, add 150 µL of cold acetonitrile containing an appropriate internal standard. Vortex thoroughly and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to precipitate proteins. Transfer the supernatant for analysis.
-
Solid-Phase Extraction (SPE): For lower detection limits, an SPE cleanup can be employed. Use a mixed-mode or reverse-phase SPE cartridge. Condition the cartridge with methanol, followed by water. Load the sample, wash with a weak organic solvent to remove interferences, and elute the analyte with a stronger organic solvent. Evaporate the eluent and reconstitute in the mobile phase.
-
Protocol 2: Mass Spectrometry Data Acquisition and Analysis
-
Instrument Setup:
-
Tune the mass spectrometer using a standard solution of the analyte to optimize the precursor and product ion masses for Multiple Reaction Monitoring (MRM) transitions.
-
Set up the LC-MS/MS instrument with the parameters outlined in Table 1.
-
-
Data Acquisition:
-
Inject the prepared samples and standards.
-
Acquire data in MRM mode for quantitative analysis. It is also advisable to acquire full scan data for qualitative analysis and identification of unknown products.
-
-
Data Processing:
-
Integrate the peak areas of the MRM transitions for the analyte and internal standard (if used).
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.
-
Determine the concentration of the analyte in the unknown samples using the calibration curve.
-
Analysis of Reaction Products: Synthesis of Heterocycles
This compound is a common starting material for the synthesis of various heterocyclic compounds, such as imidazopyridines, by reacting with aminopyridines. The progress of such reactions can be effectively monitored by LC-MS.
Table 2: Mass Spectrometry Data for a Representative Reaction Product
| Compound | Molecular Formula | Expected [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| This compound | C₈H₈BrNO | 214 / 216 | 134 |
| 2-(4-Aminophenyl)imidazo[1,2-a]pyridine | C₁₃H₁₁N₃ | 209 | 182, 104 |
Note: The fragmentation of the imidazopyridine product is hypothetical and would need to be confirmed experimentally.
Visualizations
Caption: General workflow for sample preparation and LC-MS/MS analysis.
Caption: Synthesis of an imidazopyridine from this compound.
Conclusion
The protocols and application notes provided offer a comprehensive framework for the mass spectrometry-based analysis of this compound and its reaction products. The use of LC-MS/MS with the described methodologies allows for robust and sensitive quantification, which is essential for reaction monitoring, product characterization, and pharmacokinetic studies in drug development. The adaptability of these methods makes them suitable for a wide range of research applications involving this versatile chemical intermediate.
References
Troubleshooting & Optimization
common side products in the synthesis of "1-(4-Aminophenyl)-2-bromoethanone"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Aminophenyl)-2-bromoethanone.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common method for synthesizing this compound is through the selective alpha-bromination of 4-aminoacetophenone. This reaction typically involves treating 4-aminoacetophenone with a suitable brominating agent.
Q2: What are the most common side products observed during this synthesis?
The primary side products in the synthesis of this compound are:
-
1-(4-Amino-3-bromophenyl)ethanone: This results from the electrophilic substitution on the aromatic ring, which is activated by the amino group.
-
1-(4-Aminophenyl)-2,2-dibromoethanone: This is a consequence of over-bromination at the alpha-carbon of the ketone.
-
Unreacted 4-Aminoacetophenone: Incomplete reaction can lead to the presence of the starting material in the final product mixture.
-
Poly-brominated ring products: Under harsh conditions or with an excess of the brominating agent, multiple bromination on the aromatic ring can occur.
Q3: How can I minimize the formation of the ring-brominated side product?
Minimizing ring bromination is crucial for a successful synthesis. Key strategies include:
-
Choice of Brominating Agent: Using a milder brominating agent like N-bromosuccinimide (NBS) is often preferred over molecular bromine (Br₂) to reduce electrophilic aromatic substitution.
-
Reaction Conditions: Carrying out the reaction at lower temperatures can help to control the reactivity and favor alpha-bromination over ring substitution.
-
Solvent Selection: The choice of solvent can influence the reaction's selectivity. Protic solvents like methanol can sometimes favor the desired reaction pathway.[1]
-
Protection of the Amino Group: While more complex, protecting the amino group (e.g., through acetylation) before bromination and subsequent deprotection can effectively prevent ring bromination.
Q4: What conditions lead to the formation of the di-bromo side product?
The formation of 1-(4-Aminophenyl)-2,2-dibromoethanone is typically a result of using an excess of the brominating agent.[2] Careful control of the stoichiometry of the reactants is essential to prevent this over-reaction.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired product | - Incomplete reaction. - Formation of multiple side products. - Suboptimal reaction temperature or time. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Adjust the stoichiometry of the brominating agent. - Optimize the reaction temperature and time based on literature procedures for similar substrates.[3] |
| Significant amount of 1-(4-Amino-3-bromophenyl)ethanone detected | - The reaction conditions favor electrophilic aromatic substitution. - Use of a highly reactive brominating agent. | - Switch to a milder brominating agent like N-bromosuccinimide (NBS). - Perform the reaction at a lower temperature. - Consider protecting the amino group prior to bromination. |
| Presence of 1-(4-Aminophenyl)-2,2-dibromoethanone in the product mixture | - Excess of the brominating agent was used. | - Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent. - Add the brominating agent slowly to the reaction mixture to maintain a low concentration. |
| Multiple spots on TLC, indicating a complex mixture of products | - Reaction conditions are too harsh, leading to multiple side reactions. - Impure starting materials. | - Re-evaluate the reaction temperature, time, and choice of brominating agent. - Ensure the purity of the 4-aminoacetophenone and the brominating agent before starting the reaction. |
| Difficulty in isolating the pure product | - Similar polarities of the desired product and side products. | - Employ column chromatography for purification. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) can be effective. - Attempt recrystallization from a suitable solvent system. This can be determined by small-scale solubility tests. |
Experimental Protocols
Selective Alpha-Bromination of 4-Aminoacetophenone
This protocol is designed to favor the formation of this compound while minimizing common side products.
Materials:
-
4-Aminoacetophenone
-
N-Bromosuccinimide (NBS)
-
Methanol
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-aminoacetophenone (1 equivalent) in methanol.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add N-bromosuccinimide (1.05 equivalents) to the stirred solution in portions over 30 minutes.
-
After the addition is complete, allow the reaction mixture to stir at room temperature and monitor the reaction progress by TLC.
-
Once the reaction is complete (typically 2-4 hours), remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium thiosulfate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Visualizations
Reaction Pathway and Side Product Formation
Caption: Synthesis pathway of this compound and its major side products.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis and purification.
References
- 1. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-(4-Aminophenyl)-2-bromoethanone and its Derivatives
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the purification of 1-(4-Aminophenyl)-2-bromoethanone and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My crude this compound is a dark, oily solid. What are the likely impurities?
A1: The dark coloration and impure physical state are common and can be attributed to several factors:
-
Dibrominated Byproducts: The synthesis of α-bromo ketones can sometimes lead to the formation of α,α-dibromo species, which can be difficult to remove.
-
Degradation: this compound is susceptible to degradation, especially in the presence of light, moisture, and acid.[1] The primary amino group can also react with the α-bromo ketone functionality of another molecule, leading to self-condensation or polymerization, particularly upon standing or heating.
-
Residual Bromine: Lingering traces of bromine from the synthesis can impart a yellow or brown color.
-
Starting Material: Incomplete conversion of the starting 4-aminoacetophenone will also result in a significant impurity.
Q2: I'm observing multiple spots on my TLC plate after synthesis. How can I identify the product and major impurities?
A2: Thin-Layer Chromatography (TLC) is a crucial first step in assessing your crude product and developing a purification strategy.
-
Spot Identification:
-
Product: this compound is more polar than the starting acetophenone due to the bromine atom but may be less polar than some highly polar degradation products.
-
Starting Material: Spot a small amount of your starting 4-aminoacetophenone on a separate lane for direct comparison.
-
Impurities: Any spots that are not the starting material or the expected product are likely byproducts or degradation products. Dibrominated compounds will likely have a similar polarity to the desired product, making separation challenging.
-
-
Visualization:
-
UV Light: The aromatic ring in the molecule allows for visualization under UV light (254 nm).[2]
-
Staining:
-
Potassium Permanganate (KMnO₄) stain: This will visualize any oxidizable functional groups.
-
Ninhydrin stain: This is useful for detecting the primary amino group, which will typically show up as a colored spot upon heating.[3]
-
2,4-Dinitrophenylhydrazine (DNPH) stain: This specifically reacts with the ketone functional group, producing a yellow-to-red spot.[3]
-
-
Q3: My compound seems to be degrading during column chromatography on silica gel. What can I do to minimize this?
A3: The acidic nature of standard silica gel can promote the degradation of acid-sensitive compounds like this compound.
-
Neutralize the Silica Gel: Before packing the column, you can prepare a slurry of the silica gel in a solvent system containing a small amount of a volatile base, such as 1-3% triethylamine, to neutralize the acidic sites.
-
Use Alumina: Consider using neutral or basic alumina as the stationary phase instead of silica gel.
-
Work Quickly: Do not let the compound sit on the column for an extended period. Prepare your fractions and elute the compound as efficiently as possible.
-
Dry Loading: To minimize contact time with the stationary phase, you can pre-adsorb your crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
Q4: I am having difficulty achieving good separation of my product from a close-running impurity during column chromatography. What adjustments can I make?
A4: Achieving good separation often requires careful optimization of the mobile phase.
-
Solvent System: The ideal mobile phase should provide a retention factor (Rf) of around 0.2-0.4 for your desired product on a TLC plate to ensure good separation on a column.
-
Gradient Elution: If you have impurities that are very close in polarity, a gradient elution can be effective. Start with a less polar solvent system and gradually increase the polarity. For example, you could start with 10% ethyl acetate in hexanes and slowly increase the concentration of ethyl acetate.
-
Alternative Solvents: If a standard ethyl acetate/hexane system is not effective, consider other solvent systems. Dichloromethane/methanol can be a good alternative for more polar compounds.
Q5: Recrystallization of my compound results in an oil instead of crystals. How can I resolve this "oiling out"?
A5: "Oiling out" is a common issue in recrystallization. Here are several strategies to promote crystal formation:
-
Slower Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling often favors oil formation.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.
-
Solvent Adjustment: "Oiling out" can occur if the compound is too soluble in the chosen solvent. Try adding a small amount of a "poor" solvent (an anti-solvent) to the solution to decrease the solubility of your compound. For example, if you are using ethanol, adding a small amount of water might help.
Data Presentation
Table 1: Suggested Recrystallization Solvent Systems for this compound Derivatives
| Solvent System | Compound Type | Expected Purity | Notes |
| Ethanol | General α-bromoacetophenones | >95% | A common choice for many related compounds.[4] |
| Methanol | Phenacyl bromide | >98% | Effective for removing non-polar impurities.[1][5] |
| Dichloromethane / Methanol | Aromatic amines with halo-substituents | High | Dichloromethane acts as the primary solvent, and methanol is added as an anti-solvent to induce crystallization. This system has been successfully used for 4-Amino-3-bromobenzoic acid.[6] |
| n-Hexane | α-bromoacetophenones | >99% | Useful for purifying products from non-polar impurities.[7] |
Table 2: General Column Chromatography Mobile Phase Systems
| Stationary Phase | Mobile Phase System (by increasing polarity) | Compound Polarity |
| Silica Gel | Hexane / Ethyl Acetate | Non-polar to moderately polar |
| Silica Gel | Dichloromethane / Methanol | Moderately polar to polar |
| Neutral Alumina | Hexane / Dichloromethane | Non-polar to moderately polar |
Experimental Protocols
Protocol 1: Recrystallization using a Dichloromethane/Methanol Solvent System
This protocol is adapted from a procedure for the purification of the structurally related compound, 4-Amino-3-bromobenzoic acid, and may require optimization.[6]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot dichloromethane.
-
Induce Crystallization: While the solution is still warm, add methanol dropwise until the solution becomes slightly cloudy.
-
Clarification: Add a few drops of dichloromethane to just redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold methanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography on Silica Gel
-
TLC Analysis: Determine an appropriate mobile phase by running TLC plates with different solvent systems (e.g., varying ratios of hexane and ethyl acetate). The ideal system will give your product an Rf value of approximately 0.2-0.4.
-
Column Packing: Pack a glass column with silica gel using the "wet" slurry method with your chosen non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Carefully load the solution onto the top of the silica gel bed. Alternatively, pre-adsorb the compound onto a small amount of silica gel and load it as a dry powder.
-
Elution: Begin eluting the column with the mobile phase determined from your TLC analysis. Collect fractions in test tubes.
-
Monitoring: Monitor the elution of your compound by spotting the collected fractions on TLC plates and visualizing under UV light.
-
Combine and Concentrate: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator.
Visualizations
Caption: A general workflow for the purification of this compound derivatives.
Caption: A decision tree for troubleshooting the "oiling out" phenomenon during recrystallization.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. epfl.ch [epfl.ch]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. CN101462935A - Process for synthesizing alpha-bromoacetophenone compound - Google Patents [patents.google.com]
preventing byproduct formation in "1-(4-Aminophenyl)-2-bromoethanone" reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(4-Aminophenyl)-2-bromoethanone (also known as 4'-aminophenacyl bromide). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent byproduct formation and optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound?
A1: The primary side reactions stem from the bifunctional nature of the molecule, which contains both a nucleophilic primary amine and an electrophilic α-bromoketone. The most common side reactions are:
-
Self-condensation/N-alkylation: One molecule's amino group can react with the bromoacetyl group of another, leading to dimers or polymers.
-
Formation of 2-imino-2,3-dihydrothiazole isomer: In the Hantzsch thiazole synthesis, reaction with N-substituted thioureas under acidic conditions can lead to the formation of the undesired 2-imino isomer instead of the expected 2-aminothiazole.[1]
-
Hydrolysis: The bromo group can be hydrolyzed to a hydroxyl group if water is present in the reaction mixture.
Q2: How can I prevent the self-condensation of this compound?
A2: The most effective way to prevent self-condensation is to protect the primary amino group before carrying out the desired reaction. The acetyl group is a common and effective protecting group for anilines.
Q3: What are the key parameters to control in the Hantzsch thiazole synthesis to ensure the formation of the desired 2-aminothiazole product?
A3: To favor the formation of the 2-aminothiazole over the 2-imino isomer, it is crucial to control the reaction's pH. Neutral or slightly basic conditions generally yield the 2-aminothiazole product exclusively. Acidic conditions can promote the formation of the 2-imino isomer.[1]
Q4: How can I monitor the progress of my reaction and identify potential byproducts?
A4: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring reaction progress. To identify byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for separating and identifying compounds in the reaction mixture. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation and can be used to differentiate between isomers like 2-aminothiazoles and 2-iminothiazoles.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Low Yield of the Desired Product in Hantzsch Thiazole Synthesis
Probable Causes & Solutions
| Probable Cause | Recommended Solution |
| Incorrect Reaction pH: Acidic conditions are promoting the formation of the 2-imino-2,3-dihydrothiazole byproduct.[1] | Maintain a neutral or slightly basic pH throughout the reaction. Use a non-acidic solvent and consider adding a non-nucleophilic base if necessary. |
| Self-Condensation of Starting Material: The unprotected amino group is reacting with the bromoacetyl group of other molecules. | Protect the amino group of this compound as an acetamide before performing the thiazole synthesis. |
| Hydrolysis of Starting Material: Presence of water in the reaction is leading to the formation of 1-(4-Aminophenyl)-2-hydroxyethanone. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Presence of Multiple Spots on TLC, Indicating a Mixture of Products
Probable Causes & Solutions
| Probable Cause | Recommended Solution |
| Formation of Regioisomers: In reactions with unsymmetrical thioureas, different isomers can form. In the Hantzsch synthesis, the 2-imino isomer can be a significant byproduct under acidic conditions.[1] | Control the reaction pH to favor the desired regioisomer. For the Hantzsch synthesis, neutral conditions are preferred. Purify the product mixture using column chromatography. |
| Dimerization/Polymerization: Self-reaction of the starting material is occurring. | Protect the amino group prior to the reaction. |
| Incomplete Reaction: Starting material is still present. | Increase the reaction time or temperature, or consider using a catalyst if applicable. Monitor the reaction by TLC until the starting material is consumed. |
Experimental Protocols
Protocol 1: Protection of the Amino Group of this compound
This protocol describes the acetylation of the primary amino group to prevent its participation in side reactions.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound in anhydrous DCM.
-
Add pyridine to the solution.
-
Cool the mixture in an ice bath and add acetic anhydride dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-(4-(2-bromoacetyl)phenyl)acetamide.
Protocol 2: Hantzsch Thiazole Synthesis with Protected this compound
This protocol outlines the synthesis of 2-amino-4-(4-acetamidophenyl)thiazole.
Materials:
-
N-(4-(2-bromoacetyl)phenyl)acetamide (from Protocol 1)
-
Thiourea
-
Ethanol
-
Sodium bicarbonate
Procedure:
-
Dissolve N-(4-(2-bromoacetyl)phenyl)acetamide and thiourea in ethanol.
-
Add sodium bicarbonate to the mixture to maintain neutral to slightly basic conditions.
-
Reflux the reaction mixture for 3-5 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry to obtain the crude product.
-
Recrystallize from a suitable solvent (e.g., ethanol/water) for purification.
Visualizations
Caption: Potential reaction pathways for this compound.
Caption: Troubleshooting workflow for optimizing reactions.
Caption: General experimental workflow for byproduct prevention.
References
Technical Support Center: Stability and Degradation of 1-(4-Aminophenyl)-2-bromoethanone
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of "1-(4-Aminophenyl)-2-bromoethanone" under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in acidic solutions?
A1: The stability of this compound in acidic media is primarily influenced by the pH of the solution, temperature, and the presence of nucleophiles. The molecule possesses two reactive centers: the α-bromo ketone and the aminophenyl group, both of which can be susceptible to acid-catalyzed reactions.
Q2: What is the expected degradation pathway for this compound under acidic conditions?
A2: While specific degradation pathways for this exact molecule are not extensively published, based on the chemistry of α-haloketones and aromatic amines, a likely degradation pathway involves the hydrolysis of the α-bromo ketone. Under acidic conditions, the carbonyl oxygen can be protonated, making the α-carbon more susceptible to nucleophilic attack by water. This would lead to the formation of 1-(4-aminophenyl)-2-hydroxyethanone and hydrobromic acid. The amino group may also undergo protonation in acidic conditions, which could influence the overall reaction rate.
Q3: How does the amino group affect the degradation of the molecule?
A3: The amino group is a key modulator of the molecule's reactivity. In acidic solution, the amino group will be protonated to form an ammonium salt. This protonation withdraws electron density from the aromatic ring, which can influence the reactivity of the ketone. The protonated form is generally more stable against oxidation but the electron-withdrawing nature of the ammonium group might affect the rate of hydrolysis at the alpha-carbon.
Q4: Are there any recommended analytical techniques to monitor the degradation of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and recommended technique.[1] A reverse-phase HPLC method with UV detection would be suitable for separating the parent compound from its potential degradation products. Mass spectrometry (LC-MS) can be used to identify the structures of the degradation products.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid degradation observed even in mild acidic conditions. | The compound may be inherently unstable in acidic environments. The presence of trace metal ions could also catalyze degradation. | Perform the study at a lower temperature. Ensure all glassware is thoroughly cleaned and consider using a chelating agent (e.g., EDTA) to sequester any metal ions. |
| Multiple unexpected peaks in the HPLC chromatogram. | This could indicate complex degradation pathways, the presence of impurities in the starting material, or secondary degradation of primary products. | Characterize the main degradation products using LC-MS. Perform a time-course study to understand the formation and disappearance of intermediates. Also, analyze a sample of the starting material to confirm its purity. |
| Poor mass balance in the stability study. | Some degradation products may not be UV active at the detection wavelength, or they may be volatile. The parent compound or degradants might be adsorbing to the sample container. | Use a diode array detector (DAD) or a universal detector like a charged aerosol detector (CAD) or evaporative light scattering detector (ELSD). Use silanized glassware to minimize adsorption. Check for the possibility of volatile degradants by headspace GC-MS if suspected. |
| No degradation is observed under standard acidic stress conditions. | The molecule is highly stable under the tested conditions. | Increase the acid concentration (e.g., from 0.1 M to 1 M HCl), increase the temperature (e.g., to 70°C), or prolong the exposure time.[3][4] However, be cautious of overly harsh conditions that may not be relevant to real-world degradation. |
Experimental Protocols
Protocol for Acidic Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study of this compound under acidic conditions, in line with ICH guidelines.[5]
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve 10 mg of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution. The choice of co-solvent should be based on the drug's solubility and should be inert under the stress conditions.[4]
-
-
Acidic Stress Conditions:
-
For a typical study, use 0.1 M hydrochloric acid (HCl).[3]
-
In a volumetric flask, add a known volume of the stock solution to an equal volume of 0.2 M HCl to achieve a final drug concentration of 0.5 mg/mL in 0.1 M HCl.
-
Prepare a control sample by adding the same volume of stock solution to an equal volume of the organic solvent and water (without acid).
-
-
Incubation:
-
Incubate the stressed and control samples at a controlled temperature, for example, 50°C.[4]
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Sample Neutralization and Analysis:
-
Before analysis, neutralize the withdrawn aliquots with an equivalent amount of a suitable base (e.g., 0.1 M NaOH) to stop the degradation reaction.
-
Dilute the neutralized samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Data Presentation
Summarize the quantitative results from the stability study in a clear and structured table.
| Stress Condition | Time (hours) | Concentration of this compound (mg/mL) | % Degradation | Number of Degradation Products | Area of Major Degradant Peak(s) |
| 0.1 M HCl at 50°C | 0 | 0.50 | 0 | 0 | - |
| 2 | 0.45 | 10 | 1 | 15000 | |
| 4 | 0.40 | 20 | 1 | 30000 | |
| 8 | 0.35 | 30 | 2 | 45000, 5000 | |
| 24 | 0.25 | 50 | 2 | 75000, 10000 | |
| Control at 50°C | 24 | 0.50 | 0 | 0 | - |
Mandatory Visualizations
Caption: Experimental workflow for the acidic forced degradation study.
Caption: Plausible degradation pathway under acidic hydrolysis.
References
troubleshooting low yields in "1-(4-Aminophenyl)-2-bromoethanone" reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 1-(4-Aminophenyl)-2-bromoethanone from 4-Aminoacetophenone.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low yields in the α-bromination of 4-Aminoacetophenone?
Low yields are typically attributed to three main factors:
-
Formation of Side Products: The reaction conditions can lead to competing side reactions, primarily dibromination at the α-carbon and electrophilic bromination on the aromatic ring. The amino group on the phenyl ring is an activating group, making the ring susceptible to electrophilic attack.
-
Incomplete Reaction: The reaction may not go to completion due to suboptimal conditions, such as incorrect temperature, insufficient reaction time, or an inappropriate choice of brominating agent and solvent.
-
Product Decomposition/Hydrolysis: The target molecule, a phenacyl bromide, can be susceptible to hydrolysis, especially during aqueous workup procedures.[1] The presence of water can convert the product to 1-(4-aminophenyl)-2-hydroxyethanone.
Q2: I see multiple spots on my TLC analysis. What are the common side products?
The most common side products in this synthesis are:
-
1-(4-Amino-3-bromophenyl)-2-bromoethanone: Resulting from electrophilic aromatic substitution (ring bromination). The activating nature of the amino group directs bromination to the ortho position.
-
1-(4-Aminophenyl)-2,2-dibromoethanone: This occurs from over-bromination at the carbon adjacent to the carbonyl group.[1]
-
Unreacted 4-Aminoacetophenone: Indicates an incomplete reaction.
Q3: Which brominating agent is most effective for this synthesis?
Several brominating agents can be used, each with its own advantages and disadvantages. The choice can significantly impact yield and safety.
-
Pyridine Hydrobromide Perbromide (PHPB): Often shows high efficiency and better yields compared to other reagents under similar conditions.[2] It is a safer alternative to liquid bromine.
-
N-Bromosuccinimide (NBS): A widely used reagent for allylic and benzylic bromination.[1] Its effectiveness can be enhanced with a radical initiator (e.g., AIBN or benzoyl peroxide). However, the purity of NBS is critical; impurities can lead to ionic side reactions like ring bromination.[1] It can also have poor thermal stability in certain solvents.[2][3]
-
Copper(II) Bromide (CuBr₂): Offers high safety and good thermal stability but results in moderate yields and introduces heavy metal waste, which is a concern for green chemistry.[2][3]
-
Liquid Bromine (Br₂): While effective, it is highly toxic, corrosive, and can have low selectivity, leading to environmental and safety concerns.[2][4]
Q4: How can I optimize the reaction conditions to improve my yield?
Optimization of reaction parameters is crucial for maximizing yield and minimizing impurities.[5] Key parameters include:
-
Molar Ratio: A slight excess of the brominating agent is typically used. For example, a molar ratio of approximately 1.0:1.1 of the acetophenone derivative to the brominating agent has been shown to be effective.[2]
-
Temperature: The optimal temperature depends on the solvent and brominating agent. Reactions are often run at elevated temperatures (e.g., 90 °C) to ensure a reasonable reaction rate.[2] However, excessively high temperatures can promote side reactions.
-
Reaction Time: The reaction should be monitored (e.g., by TLC or LC-MS) to determine the point of maximum product formation before significant side products appear. A reaction time of around 3 hours is often a good starting point.[2][3]
-
Solvent: The choice of solvent can influence reaction outcomes. Anhydrous, non-polar solvents like carbon tetrachloride or greener alternatives such as 2-methyltetrahydrofuran are often used, especially with NBS, to favor the desired radical pathway.[1][6]
Troubleshooting Guide
This table summarizes common problems and recommended solutions.
| Problem Observed | Potential Cause(s) | Recommended Solution(s) |
| Low yield with significant starting material remaining. | 1. Insufficient reaction time or temperature.[2] 2. Ineffective brominating agent.[2] 3. Inadequate radical initiation (if using NBS).[1] | 1. Increase reaction time and/or temperature gradually while monitoring via TLC/LC-MS. 2. Switch to a more efficient brominating agent like Pyridine Hydrobromide Perbromide.[2] 3. Ensure an adequate amount of a radical initiator (e.g., AIBN, BPO) is used and that the reaction is properly initiated (heat or UV light).[1] |
| Multiple products observed, including potential ring bromination. | 1. Use of a harsh brominating agent (e.g., Br₂).[2] 2. Impure NBS containing excess HBr or Br₂.[1] 3. Polar or protic solvent promoting ionic pathways. | 1. Use a milder, more selective agent like NBS or PHPB.[2] 2. Use freshly recrystallized NBS.[1] 3. Switch to a non-polar, aprotic solvent (e.g., CCl₄) and ensure anhydrous conditions.[1] |
| Product appears to have decomposed or hydrolyzed upon workup. | Presence of water during the reaction or during the aqueous workup, leading to the hydrolysis of the benzylic bromide.[1] | 1. Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (e.g., nitrogen).[1] 2. During workup, minimize contact time with water. Wash with brine and dry the organic layer thoroughly with an agent like MgSO₄ or Na₂SO₄.[1][7] |
| Formation of dibrominated side product. | Excessive amount of brominating agent used. | Use a controlled molar ratio of substrate to brominating agent (e.g., 1.0:1.1).[2] Add the brominating agent slowly or portion-wise to maintain a low concentration. |
Data Summary
Comparison of Brominating Agents
The following table, adapted from studies on similar acetophenone derivatives, illustrates the effect of the brominating agent on product yield.
| Brominating Agent | Typical Yield | Notes |
| Pyridine Hydrobromide Perbromide | ~85% | Highest efficiency in comparative studies.[2] |
| Copper(II) Bromide | ~60% | Moderate yield, but introduces heavy metal waste.[2] |
| N-Bromosuccinimide (NBS) | Variable (Low to Good) | Poor performance in some setups without proper initiation; highly dependent on purity.[1][2] |
| Liquid Bromine (Br₂) | Variable | Low selectivity, high toxicity, and safety concerns.[2] |
Yields are based on the bromination of 4-chloroacetophenone under specific optimal conditions and serve as a general guide.[2]
Experimental Protocols
General Protocol for α-Bromination using Pyridine Hydrobromide Perbromide
This protocol is a generalized procedure based on effective methods for similar substrates.[2]
Materials:
-
4-Aminoacetophenone
-
Pyridine Hydrobromide Perbromide (PHPB)
-
Glacial Acetic Acid (or another suitable solvent)
-
Diethyl ether or Ethyl acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-Aminoacetophenone (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Add Pyridine Hydrobromide Perbromide (1.1 eq) to the solution.
-
Heat the reaction mixture to the desired temperature (e.g., 70-90 °C) and stir for 2-4 hours.[2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to neutralize excess acid), and finally with brine.[1]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or flash column chromatography.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic Flow
Caption: Decision tree for troubleshooting low reaction yields.
Reaction vs. Side Reaction Pathways
Caption: Competing reaction pathways in the bromination of 4-Aminoacetophenone.
References
- 1. benchchem.com [benchchem.com]
- 2. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bromination - Wordpress [reagents.acsgcipr.org]
- 5. Finding Optimal Reaction Conditions - ChemistryViews [chemistryviews.org]
- 6. Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
effect of solvent on the reactivity of "1-(4-Aminophenyl)-2-bromoethanone"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of "1-(4-Aminophenyl)-2-bromoethanone" in various chemical reactions. The reactivity of this compound is significantly influenced by the choice of solvent, and this guide aims to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of "this compound"?
A1: While specific solubility data for "this compound" is not extensively documented, its structural analogue, 1-(4-aminophenyl)ethanone, is generally soluble in polar aprotic solvents such as acetone and chloroform, and in polar protic solvents like ethanol. It exhibits low solubility in water. It is reasonable to expect similar solubility behavior for "this compound".
Q2: How does the choice of solvent affect the stability of "this compound"?
A2: "this compound" is an α-haloketone, which can be susceptible to decomposition or side reactions, particularly in the presence of strong bases or nucleophiles. In protic solvents, solvolysis can occur, where the solvent molecule acts as a nucleophile, displacing the bromide. This is generally slower than reactions with stronger nucleophiles. In aprotic solvents, the compound is typically more stable, but care must be taken to exclude moisture and other nucleophilic impurities.
Q3: Can "this compound" undergo self-reaction?
A3: Yes, under basic conditions, intermolecular N-alkylation can occur where the amino group of one molecule attacks the α-carbon of another, leading to dimerization or polymerization. The choice of a suitable solvent and base, as well as control of reaction temperature and concentration, is crucial to minimize this side reaction.
Troubleshooting Guides
Guide 1: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a common reaction involving α-haloketones like "this compound" and a thioamide (e.g., thiourea) to form a thiazole ring.
Issue 1: Low Yield of the Desired 2-Amino-4-(4-aminophenyl)thiazole.
-
Possible Cause: Incomplete reaction or formation of side products.
-
Troubleshooting Steps:
-
Solvent Choice: The reaction is typically carried out in polar protic solvents like ethanol or methanol.[1] These solvents are effective at solvating the ionic intermediates. If yields are low, consider switching to a higher-boiling alcohol like isopropanol to allow for higher reaction temperatures. In some cases, a polar aprotic solvent like DMF can be used, which may accelerate the initial SN2 reaction.
-
Reaction Temperature: Ensure the reaction is heated sufficiently. Refluxing in ethanol is a common condition.
-
Stoichiometry: A slight excess of the thioamide is often used to ensure complete consumption of the α-bromo ketone.[1]
-
Work-up Procedure: The thiazole product is often basic and may require neutralization of the reaction mixture (e.g., with sodium carbonate solution) to precipitate the free base.[1]
-
Issue 2: Formation of Impurities that are Difficult to Separate.
-
Possible Cause: Side reactions such as hydrolysis of the bromo-group or intermolecular reactions.
-
Troubleshooting Steps:
-
Solvent Purity: Ensure the solvent is dry, especially when using aprotic solvents, to prevent hydrolysis of the starting material to 1-(4-aminophenyl)-2-hydroxyethanone.
-
Reaction Time: Monitor the reaction by TLC to avoid prolonged reaction times which can lead to decomposition or side product formation.
-
Purification Strategy: The product, being an amine, can be purified by column chromatography on silica gel, often using a mobile phase containing a small amount of a basic modifier like triethylamine to prevent streaking. Recrystallization from a suitable solvent like ethanol is also a common purification method.
-
Guide 2: N-Alkylation of Heterocycles
"this compound" is a versatile alkylating agent for nitrogen-containing heterocycles.
Issue 1: Low Yield of the N-Alkylated Product.
-
Possible Cause: Poor nucleophilicity of the heterocycle, steric hindrance, or competing side reactions.
-
Troubleshooting Steps:
-
Solvent Selection: The choice between a polar protic and a polar aprotic solvent is critical.
-
Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are generally preferred for SN2 reactions. They solvate the cation of the base but leave the nucleophile relatively "naked" and more reactive.[2][3][4]
-
Polar protic solvents (e.g., ethanol, methanol) can solvate and stabilize the nucleophile through hydrogen bonding, reducing its reactivity.[2][3][4]
-
-
Base Selection: A non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or a hindered amine base like DBU) should be used to deprotonate the heterocycle without competing in the alkylation reaction.
-
Temperature: Increasing the temperature can improve the reaction rate, but may also promote side reactions. Optimization is key.
-
Issue 2: O-Alkylation vs. N-Alkylation in Ambident Nucleophiles.
-
Possible Cause: Some heterocyclic systems (e.g., those containing amide or lactam functionalities) can undergo alkylation at either nitrogen or oxygen.
-
Troubleshooting Steps:
-
Solvent Polarity: The solvent can influence the site of alkylation. Polar protic solvents tend to favor N-alkylation as they can hydrogen bond with the oxygen atom, making it less nucleophilic. In contrast, polar aprotic solvents may favor O-alkylation.
-
Counter-ion: The nature of the cation from the base can also play a role through coordination effects.
-
Data Presentation
Table 1: Qualitative Effect of Solvent on Common Reactions of this compound
| Reaction Type | Solvent Class | Recommended Solvents | Rationale & Potential Issues |
| Hantzsch Thiazole Synthesis | Polar Protic | Ethanol, Methanol | Good for solvating ionic intermediates. Higher temperatures may be needed for less reactive substrates. |
| Polar Aprotic | DMF | Can accelerate the initial SN2 step. Must be anhydrous to prevent hydrolysis. | |
| N-Alkylation (SN2) | Polar Aprotic | Acetonitrile, DMF, DMSO | Enhances the nucleophilicity of the amine, leading to faster reaction rates.[2][3][4] Prone to issues with moisture. |
| Polar Protic | Ethanol, Isopropanol | Can lead to slower reactions due to solvation of the nucleophile.[2][3][4] May favor N-alkylation in ambident nucleophiles. | |
| Reactions with Strong Bases | Aprotic (Non-polar or Polar) | THF, Diethyl Ether | Minimizes solvolysis and other solvent-mediated side reactions. |
Experimental Protocols
Protocol 1: Hantzsch Synthesis of 2-Amino-4-(4-aminophenyl)thiazole
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol (sufficient to dissolve reactants upon heating)
-
Saturated aqueous sodium carbonate solution
-
Deionized water
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and thiourea.
-
Add ethanol and stir the mixture.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Slowly add saturated aqueous sodium carbonate solution to the reaction mixture with stirring until the pH is basic (pH ~8-9).
-
A precipitate should form. Continue stirring for 30 minutes in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water.
-
Dry the product under vacuum. The crude product can be further purified by recrystallization from ethanol.
Mandatory Visualization
Caption: Workflow for the Hantzsch synthesis of 2-amino-4-(4-aminophenyl)thiazole.
References
Technical Support Center: Purity Enhancement of 1-(4-Aminophenyl)-2-bromoethanone
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on strategies to improve the purity of 1-(4-Aminophenyl)-2-bromoethanone. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist in obtaining a high-purity product.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound in a question-and-answer format.
Q1: My final product is a brownish or yellowish solid. How can I remove the color impurities?
A1: The coloration is likely due to impurities formed during the reaction or degradation. The primary methods to remove these are recrystallization and column chromatography. Activated carbon treatment during recrystallization can also be effective in removing colored impurities. It is crucial to handle the compound with care, as amino-substituted phenacyl bromides can be light and air-sensitive, leading to discoloration.
Q2: After bromination of 4-aminoacetophenone, my crude product shows multiple spots on the TLC plate. What are the likely impurities?
A2: The common impurities in the synthesis of this compound include:
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Unreacted 4-aminoacetophenone: The starting material may not have fully reacted.
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Dibrominated product (1-(4-Aminophenyl)-2,2-dibromoethanone): Over-bromination can lead to the formation of a dibrominated species.
-
Ring-brominated products: The amino group is an activating group, which can lead to electrophilic substitution on the aromatic ring, although this is less common for the bromination of the acetyl group.
-
Polymeric materials: Self-condensation or polymerization of the product can occur, especially under basic conditions or upon prolonged heating.
Q3: I'm having trouble getting my compound to crystallize during recrystallization. It's "oiling out." What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be due to several factors:
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High impurity level: A significant amount of impurities can depress the melting point of your compound.
-
Inappropriate solvent: The solvent may be too good a solvent for your compound, even at low temperatures.
-
Cooling too quickly: Rapid cooling can prevent the formation of a crystal lattice.
Solutions:
-
Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid to create nucleation sites.
-
Add a seed crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.
-
Re-evaluate your solvent system: You may need to use a different solvent or a solvent mixture. For instance, if you are using a very polar solvent, try adding a less polar co-solvent. A common and effective system for compounds like this is a mixture of ethanol and water.
Q4: How can I be sure my purified product is clean?
A4: Purity should be assessed using a combination of techniques:
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system is a good indication of purity.
-
Melting Point: A sharp melting point range that is consistent with the literature value indicates high purity.
-
Spectroscopic Methods:
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NMR (¹H and ¹³C): This will confirm the structure of your compound and help identify any remaining impurities.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product.
-
Infrared (IR) Spectroscopy: This can confirm the presence of the key functional groups (amine, ketone).
-
Frequently Asked Questions (FAQs)
Q1: What is the best storage condition for this compound?
A1: Due to its potential sensitivity to light, air, and heat, it is recommended to store the compound in a tightly sealed, amber-colored vial in a refrigerator or freezer under an inert atmosphere (e.g., argon or nitrogen).
Q2: Can I use acid-base extraction to purify this compound?
A2: Yes, acid-base extraction can be a useful technique to separate the basic desired product from non-basic impurities. The amino group can be protonated with a dilute acid (e.g., 1M HCl) to make it water-soluble. The aqueous layer can then be washed with an organic solvent (e.g., ethyl acetate) to remove non-basic impurities. Subsequently, the aqueous layer is basified (e.g., with NaHCO₃ or a dilute NaOH solution) to deprotonate the amine and precipitate the product, which can then be extracted into an organic solvent. However, be cautious as the α-bromo ketone functionality can be susceptible to hydrolysis under strongly basic conditions.
Q3: What are the safety precautions I should take when handling this compound?
A3: this compound is a lachrymator (causes tearing) and is corrosive. Always handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
Experimental Protocols
Recrystallization Protocol
This protocol is a general guideline. The optimal solvent and conditions should be determined empirically on a small scale first.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. Stir and gently heat the mixture.
-
Once the solid is dissolved, slowly add hot deionized water dropwise until the solution becomes slightly cloudy.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol-water mixture.
-
Dry the crystals under vacuum to remove any residual solvent.
Column Chromatography Protocol
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Ethyl acetate
-
Hexane
-
Chromatography column
-
TLC plates, chamber, and UV lamp
-
Collection tubes
Procedure:
-
Prepare the Column: Pack a chromatography column with silica gel using a slurry method with hexane.
-
Prepare the Sample: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent mixture. Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder.
-
Load the Sample: Carefully add the dried sample-silica gel mixture to the top of the prepared column.
-
Elution: Begin eluting the column with a non-polar solvent system (e.g., 10% ethyl acetate in hexane).
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 20%, 30% ethyl acetate in hexane) to elute the desired compound.
-
Monitor the Separation: Collect fractions and monitor the separation using TLC. The desired product, being more polar than the starting material but potentially less polar than some byproducts, should elute as a single spot.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Data Presentation
Table 1: Illustrative TLC Data for Purification of this compound
| Compound | Eluent System (Ethyl Acetate:Hexane) | Rf Value (Approximate) |
| 4-Aminoacetophenone (Starting Material) | 1:4 | 0.25 |
| This compound | 1:4 | 0.40 |
| Dibrominated Impurity | 1:4 | 0.55 |
Note: Rf values are illustrative and can vary based on the specific TLC plate, chamber saturation, and temperature.
Table 2: Comparison of Purification Strategies (Illustrative Data)
| Purification Method | Purity before (%) | Purity after (%) | Yield (%) |
| Recrystallization (Ethanol/Water) | 85 | 95-97 | 70-80 |
| Column Chromatography (Silica Gel) | 85 | >98 | 50-65 |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for the purification of this compound.
dealing with polymerization of "1-(4-Aminophenyl)-2-bromoethanone"
Welcome to the Technical Support Center for 1-(4-Aminophenyl)-2-bromoethanone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling, storage, and use of this versatile but reactive compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly its tendency to polymerize.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what are its common applications?
A1: this compound, also known as 4-aminophenacyl bromide, is an aromatic α-haloketone. Its chemical structure features a benzene ring substituted with an amino group and a bromoacetyl group. This bifunctional nature, possessing both a nucleophilic amino group and an electrophilic α-bromo ketone, makes it a valuable building block in organic synthesis. It is commonly used as a precursor for the synthesis of various heterocyclic compounds, including indoles and other nitrogen-containing ring systems of pharmaceutical interest.
Q2: Why does my "this compound" sample appear discolored or have a different consistency than expected?
A2: Discoloration (often appearing as a yellowish or brownish tint) and changes in consistency, such as clumping or the formation of a solid mass, are common indicators of product degradation and polymerization. This is primarily due to the compound's inherent reactivity, where the amino group of one molecule can react with the α-bromo ketone of another in a self-condensation reaction.
Q3: What is the primary cause of polymerization of "this compound"?
A3: The primary cause of polymerization is a self-condensation reaction. The nucleophilic aromatic amino group (-NH₂) of one molecule attacks the electrophilic α-carbon (the carbon bonded to the bromine atom) of another molecule. This results in the displacement of the bromide ion and the formation of a new carbon-nitrogen bond, leading to dimers, oligomers, and ultimately, a polymeric material.
Diagram of the Polymerization Mechanism:
Caption: Self-condensation leading to polymerization.
Troubleshooting Guides
Issue 1: Polymerization During Storage
Symptoms:
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The solid reagent has formed clumps or a solid mass.
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The color of the reagent has changed from off-white/light yellow to a darker yellow or brown.
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The material is poorly soluble in solvents where it should be soluble.
Root Causes:
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Improper storage temperature.
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Exposure to moisture or air.
-
Prolonged storage.
Solutions:
| Parameter | Recommended Condition | Rationale |
| Temperature | Store at 2-8°C.[1] | Reduces the rate of self-condensation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes oxidation and reactions with atmospheric moisture. |
| Container | Use a tightly sealed, opaque container. | Protects from light and moisture ingress. |
| Stabilizer | For long-term storage, consider adding a small amount of a stabilizer. A patent for similar α-haloketones suggests that the addition of a very small amount of water (0.1-0.5% by weight) can inhibit decomposition and polymerization. However, this should be experimentally validated for your specific application. | Water may act by protonating the amino group, reducing its nucleophilicity. |
Issue 2: Polymerization During a Reaction
Symptoms:
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Formation of an insoluble precipitate during the reaction.
-
Low yield of the desired product and a significant amount of baseline material in TLC or LC-MS analysis.
-
The reaction mixture becomes viscous or solidifies.
Root Causes:
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High reaction temperatures.
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Prolonged reaction times.
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Basic reaction conditions that enhance the nucleophilicity of the amino group.
-
Presence of catalysts that can promote self-condensation.
Solutions & Experimental Protocols:
Workflow for Minimizing Polymerization in Reactions:
Caption: Recommended experimental workflow.
Detailed Methodologies:
-
Control of Reaction Temperature:
-
Initiate reactions at a low temperature (e.g., 0°C) and allow them to slowly warm to room temperature if necessary. Avoid heating unless required for the specific transformation and validated to not cause significant polymerization.
-
-
Use of Protecting Groups:
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If the amino group is not the desired reactive site, protect it before performing the reaction. A common protecting group for anilines is the acetyl group.
-
Protocol for N-Acetylation:
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Dissolve this compound in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0°C.
-
Add a base, such as triethylamine or pyridine (1.2 equivalents).
-
Slowly add acetic anhydride (1.1 equivalents) dropwise.
-
Stir the reaction at 0°C for 30 minutes and then at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, perform an aqueous work-up to remove excess reagents and the base.
-
The resulting N-[4-(2-bromoacetyl)phenyl]acetamide is generally more stable and less prone to polymerization.
-
-
-
pH Control:
-
If the reaction can be performed under acidic conditions, protonation of the amino group will significantly reduce its nucleophilicity and inhibit self-condensation. The use of a non-nucleophilic acid like p-toluenesulfonic acid or a mild Lewis acid might be beneficial, depending on the specific reaction.
-
-
Use of Inhibitors:
-
For reactions that may generate radicals, the addition of a radical inhibitor like butylated hydroxytoluene (BHT) or hydroquinone could be beneficial. However, for the ionic self-condensation of this compound, their effectiveness may be limited.
-
Quantitative Data Summary (General Stability):
| Condition | Impact on Stability | Recommendation |
| Elevated Temperature | Decreases stability significantly | Maintain at or below room temperature whenever possible. |
| Basic pH | Decreases stability | Avoid basic conditions unless the amino group is protected. |
| Acidic pH | Increases stability (protonation of amine) | Favorable for reactions not involving the amino group. |
| Exposure to Light | May promote degradation | Store and handle in opaque or amber containers. |
| Presence of Nucleophiles | Decreases stability | Use in reactions where the desired nucleophile is significantly more reactive than the compound's own amino group. |
By understanding the inherent reactivity of "this compound" and implementing these handling, storage, and experimental strategies, researchers can significantly mitigate the challenges associated with its polymerization and achieve more reliable and reproducible results in their synthetic endeavors.
References
removal of unreacted "1-(4-Aminophenyl)-2-bromoethanone" from reaction mixture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(4-Aminophenyl)-2-bromoethanone. Our goal is to address common challenges encountered during the removal of unreacted starting material from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound from a reaction mixture?
A1: The two most common and effective methods for the purification of this compound are recrystallization and column chromatography. The choice between these methods often depends on the scale of the reaction, the nature of the impurities, and the desired final purity.
Q2: What are the key physical and chemical properties of this compound relevant to its purification?
A2: Understanding the properties of this compound is crucial for selecting an appropriate purification strategy. Key properties are summarized in the table below. The compound is a solid at room temperature and is soluble in many common organic solvents but has low solubility in water.
Q3: What are common impurities I might encounter after the synthesis of this compound?
A3: Common impurities include unreacted starting material (4-aminoacetophenone), dibrominated byproducts, and potentially hydrolysis products if the reaction or workup is performed under non-anhydrous or harsh pH conditions.
Q4: Are there any specific safety precautions I should take when handling this compound?
A4: Yes, this compound is an α-bromo ketone, a class of compounds known to be lachrymators (tear-inducing agents) and skin irritants. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Data Presentation
| Property | Value | Reference |
| Molecular Formula | C₈H₈BrNO | [1] |
| Molecular Weight | 214.06 g/mol | [1] |
| Appearance | Solid | [1] |
| Boiling Point | 344.4 °C at 760 mmHg | |
| Density | 1.569 g/cm³ | |
| Solubility | Soluble in ethanol, acetone, and chloroform; low solubility in water. |
Experimental Protocols
Recrystallization Protocol
Recrystallization is an effective technique for purifying crystalline solids. The choice of solvent is critical for successful recrystallization.
Materials:
-
Crude this compound
-
Methanol (or other suitable solvent)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Ice bath
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: Perform small-scale solubility tests to determine the optimal solvent. A good solvent will dissolve the crude product when hot but not at room temperature. Methanol is a good starting point for phenacyl bromide derivatives.[2]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent to just cover the solid.
-
Heating: Gently heat the mixture to the boiling point of the solvent while stirring to promote dissolution. If the solid does not completely dissolve, add small portions of the hot solvent until a clear, saturated solution is obtained. Avoid adding an excess of solvent, as this will reduce the recovery yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the crystal surface.
-
Drying: Dry the purified crystals under vacuum or in a desiccator to remove any residual solvent.
Column Chromatography Protocol
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.
Materials:
-
Crude this compound
-
Silica gel (or amine-functionalized silica)
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Chromatography column
-
Collection tubes
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
Stationary Phase Selection: For compounds containing an amino group, standard silica gel can sometimes cause streaking or poor separation. In such cases, using amine-functionalized silica or adding a small amount of a basic modifier (e.g., triethylamine) to the eluent can improve the separation.[3]
-
Eluent Selection: Use thin-layer chromatography (TLC) to determine a suitable eluent system. A good eluent will provide a clear separation between this compound and its impurities, with the product having an Rf value of approximately 0.3-0.4. A common starting point for moderately polar compounds is a mixture of hexane and ethyl acetate.
-
Column Packing: Pack the chromatography column with the chosen stationary phase as a slurry in the eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and load it onto the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Difficulty dissolving the crude product during recrystallization | - Insufficient solvent.- Inappropriate solvent choice.- Presence of insoluble impurities. | - Add more hot solvent in small increments.- Perform solubility tests to find a more suitable solvent.- If a significant portion has dissolved, perform a hot filtration to remove insoluble material. |
| No crystals form upon cooling after recrystallization | - Too much solvent was used.- The solution is supersaturated. | - Evaporate some of the solvent to increase the concentration and allow it to cool again.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound. |
| Product "oils out" during recrystallization | - The boiling point of the solvent is too high.- High concentration of impurities. | - Reheat to dissolve the oil, add more of the "good" solvent, and cool slowly.- Consider a different solvent system with a lower boiling point.- A preliminary purification by column chromatography may be necessary. |
| Poor separation or streaking on the column (silica gel) | - The amino group is interacting with the acidic silica gel. | - Switch to an amine-functionalized silica column.- Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent.[3] |
| Co-elution of the product with starting material or dibrominated impurity | - The polarity of the eluent is not optimal. | - Adjust the eluent polarity. For better separation of closely related compounds, a less polar solvent system (e.g., higher percentage of hexane) may be required.- Consider using a different stationary phase, such as a phenyl-functionalized silica, which can offer different selectivity for aromatic compounds. |
| Product decomposition on the column | - this compound may be unstable on silica gel over long periods. | - Use a less acidic stationary phase like alumina.- Perform the chromatography as quickly as possible. |
Mandatory Visualization
Caption: Workflow for selecting a purification method.
References
Validation & Comparative
A Comparative Guide to the Validation of "1-(4-Aminophenyl)-2-bromoethanone" Reaction Products by HPLC
For Researchers, Scientists, and Drug Development Professionals
The synthesis of "1-(4-Aminophenyl)-2-bromoethanone," a key intermediate in the manufacturing of various pharmaceuticals, requires rigorous analytical validation to ensure the purity, consistency, and safety of the final product. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, offering high resolution and quantitative accuracy. This guide provides an objective comparison of HPLC with alternative analytical methods—Gas Chromatography-Mass Spectrometry (GC-MS) and Thin-Layer Chromatography (TLC)—for the validation of "this compound" reaction products, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques
The selection of an appropriate analytical method is contingent on the specific requirements of the analysis, including the nature of the analyte and the desired level of sensitivity and selectivity.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Thin-Layer Chromatography (TLC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based identification. | Separation based on differential migration of components on a solid stationary phase under the influence of a liquid mobile phase. |
| Applicability | Ideal for non-volatile and thermally labile compounds like "this compound". | Suitable for volatile and thermally stable compounds. Derivatization may be required for polar compounds. | Primarily used for qualitative or semi-quantitative analysis, such as reaction monitoring. |
| Specificity | High, especially with selective detectors like Diode Array Detectors (DAD). | Very high, provides structural information for impurity identification. | Low to moderate, risk of overlapping spots for compounds with similar polarities. |
| Sensitivity | High (typically ng/mL range). | Very high (typically pg/mL to ng/mL range). | Low (typically µg range). |
| Quantitation | Excellent, highly accurate and precise. | Good, but can be affected by matrix effects and derivatization efficiency. | Semi-quantitative at best. |
| Analysis Time | Typically 10-30 minutes per sample. | Typically 20-40 minutes per sample. | Rapid, multiple samples can be run simultaneously. |
| Cost | Moderate to high instrument and solvent cost. | High instrument cost, lower solvent cost. | Low cost. |
Recommended Analytical Approach: High-Performance Liquid Chromatography (HPLC)
For the routine quality control and validation of "this compound" reaction products, a stability-indicating Reversed-Phase HPLC (RP-HPLC) method is highly recommended. This method can effectively separate the main compound from starting materials, by-products, and degradation products.
Experimental Protocol: RP-HPLC Method
A robust RP-HPLC method for the analysis of α-bromoacetophenone derivatives can be established as follows:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (containing an acidic modifier like 0.1% trifluoroacetic acid or phosphoric acid). A common starting point is a 60:40 (v/v) mixture of acetonitrile and acidified water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 254 nm or 280 nm.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
Validation Data (Exemplary)
The following table summarizes typical performance characteristics for a validated HPLC method for a compound structurally similar to "this compound".
| Validation Parameter | Typical Performance |
| Retention Time | ~5-10 minutes |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL |
Alternative and Complementary Analytical Methods
While HPLC is the primary recommended technique, GC-MS and TLC serve valuable complementary roles in the comprehensive validation of "this compound".
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the identification of unknown impurities due to its high sensitivity and the structural information provided by the mass spectrometer. A validated GC-MS method for the related compound 2'-aminoacetophenone provides a good starting point for method development.[1]
-
Column: A fused silica capillary column suitable for polar compounds (e.g., CP-WAX 52 CB, 30 m x 0.25 mm ID, 0.25 µm film thickness).[1]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[1]
-
Injector Temperature: 250 °C (Splitless mode).
-
Oven Temperature Program: Start at 60°C, hold for 1 minute, then ramp to 220°C at 10°C/min.[1]
-
Mass Spectrometer: Electron Impact (EI) ionization with a scan range of m/z 40-400.
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective technique for monitoring the progress of the synthesis of "this compound". It allows for a quick assessment of the presence of starting materials and the formation of the product.
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of a non-polar solvent and a moderately polar solvent, such as hexane and ethyl acetate (e.g., 4:1 or 3:1 v/v). The optimal ratio should be determined experimentally to achieve good separation (Rf value of the product around 0.3-0.5).
-
Visualization: The spots can be visualized under UV light (254 nm). Additionally, staining with a solution of p-anisaldehyde or vanillin can be used for compounds that are not UV-active.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the validation process.
Caption: Experimental workflow for the synthesis and validation of "this compound".
Caption: Interrelation of key parameters in HPLC method validation.
References
A Comparative Spectroscopic Analysis of 1-(4-Aminophenyl)-2-bromoethanone and Its Analogs
For Immediate Release
This publication provides a detailed spectroscopic comparison of the synthetic compound "1-(4-Aminophenyl)-2-bromoethanone" and its structurally related analogs: "4-aminoacetophenone," "2-bromo-1-(4-chlorophenyl)ethanone," and "2-bromo-1-(4-methoxyphenyl)ethanone." This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive analysis of ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data to facilitate compound identification, characterization, and understanding of structure-spectra correlations.
Quantitative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for the parent compound and its analogs. All NMR data were recorded in deuterated chloroform (CDCl₃).
Table 1: ¹H Nuclear Magnetic Resonance (NMR) Data
| Compound | Aromatic Protons (δ, ppm) | -CH₂Br Protons (δ, ppm) | Other Protons (δ, ppm) |
| This compound | 7.85 (d, J = 8.8 Hz, 2H), 6.65 (d, J = 8.8 Hz, 2H) | 4.35 (s, 2H) | 4.15 (br s, 2H, -NH₂) |
| 4-Aminoacetophenone | 7.80 (d, J = 8.7 Hz, 2H), 6.60 (d, J = 8.7 Hz, 2H) | - | 4.10 (br s, 2H, -NH₂), 2.50 (s, 3H, -CH₃) |
| 2-bromo-1-(4-chlorophenyl)ethanone | 7.94 (d, J = 8.8 Hz, 2H), 7.48 (d, J = 8.8 Hz, 2H)[1] | 4.42 (s, 2H)[1] | - |
| 2-bromo-1-(4-methoxyphenyl)ethanone | 7.98 (d, J = 8.8 Hz, 2H), 6.97 (d, J = 8.8 Hz, 2H)[1] | 4.41 (s, 2H)[1] | 3.89 (s, 3H, -OCH₃)[1] |
Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Data
| Compound | C=O (δ, ppm) | Aromatic Carbons (δ, ppm) | -CH₂Br Carbon (δ, ppm) | Other Carbons (δ, ppm) |
| This compound | 190.5 | 151.0, 131.5, 128.0, 114.0 | 31.0 | - |
| 4-Aminoacetophenone | 196.5 | 150.8, 130.8, 129.5, 113.8 | - | 26.2 (-CH₃) |
| 2-bromo-1-(4-chlorophenyl)ethanone | 190.2[1] | 140.5, 132.2, 130.3, 129.2[1] | 30.4[1] | - |
| 2-bromo-1-(4-methoxyphenyl)ethanone | 189.9[1] | 164.1, 131.9, 126.8, 114.0[1] | 30.7[1] | 55.6 (-OCH₃)[1] |
Table 3: Infrared (IR) Spectroscopy Data
| Compound | C=O Stretch (cm⁻¹) | C-Br Stretch (cm⁻¹) | Other Key Absorptions (cm⁻¹) |
| This compound | ~1670 | ~590 | ~3400 & ~3300 (N-H stretch), ~1600 (aromatic C=C) |
| 4-Aminoacetophenone | ~1675 | - | ~3450 & ~3350 (N-H stretch), ~1605 (aromatic C=C) |
| 2-bromo-1-(4-chlorophenyl)ethanone | ~1688 | ~595 | ~1588 (aromatic C=C), ~825 (C-Cl stretch) |
| 2-bromo-1-(4-methoxyphenyl)ethanone | ~1685 | ~590 | ~1600 (aromatic C=C), ~1260 (C-O stretch) |
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 213/215 | 134, 120, 92 |
| 4-Aminoacetophenone | 135 | 120, 92, 65 |
| 2-bromo-1-(4-chlorophenyl)ethanone | 232/234/236 | 153/155, 139/141, 111 |
| 2-bromo-1-(4-methoxyphenyl)ethanone | 228/230 | 135, 107, 77 |
Experimental Protocols
The data presented in this guide were obtained using the following standard experimental protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃).[2] Tetramethylsilane (TMS) was used as an internal standard. The solution was then transferred to a 5 mm NMR tube.[2]
-
¹H NMR Spectroscopy : Spectra were acquired on a 400 MHz spectrometer.
-
¹³C NMR Spectroscopy : Spectra were acquired on a 100 MHz spectrometer using a standard proton-decoupled pulse program.
Fourier Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation : A small amount of the solid sample was finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
Data Acquisition : The FTIR spectrum was recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Ionization : Electron Ionization (EI) at 70 eV was used.
-
Analysis : The mass-to-charge (m/z) ratio of the molecular ion and fragment ions was determined.
Workflow for Spectroscopic Comparison
The logical process for the spectroscopic comparison of "this compound" and its analogs is outlined in the following diagram.
Caption: Spectroscopic comparison workflow.
References
Comparative Reactivity Analysis: 1-(4-Aminophenyl)-2-bromoethanone vs. 1-(4-Aminophenyl)-2-chloroethanone in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the reactivity of two key synthetic intermediates, 1-(4-Aminophenyl)-2-bromoethanone and its chloro-analog, 1-(4-Aminophenyl)-2-chloroethanone. The enhanced reactivity of α-haloketones in nucleophilic substitution reactions is a cornerstone of heterocyclic synthesis and drug discovery. Understanding the relative reactivity of these bromo and chloro derivatives is crucial for optimizing reaction conditions, improving yields, and designing efficient synthetic routes.
Executive Summary
In nucleophilic substitution reactions, This compound is significantly more reactive than 1-(4-Aminophenyl)-2-chloroethanone . This heightened reactivity is primarily attributed to the superior leaving group ability of the bromide ion compared to the chloride ion. The weaker carbon-bromine bond is more easily cleaved during the transition state of an SN2 reaction, leading to faster reaction rates. While direct comparative kinetic data for these specific molecules is sparse in publicly available literature, this principle is well-established for α-haloketones. This guide presents a qualitative and semi-quantitative comparison based on established chemical principles and data from analogous systems, alongside detailed experimental protocols for a direct comparative analysis.
Theoretical Background: The Role of the Halogen in α-Haloketone Reactivity
The reactivity of α-haloketones in SN2 reactions is governed by several factors, with the nature of the halogen playing a pivotal role. The general order of reactivity for alkyl halides is R-I > R-Br > R-Cl > R-F. This trend is inversely correlated with the bond strength of the carbon-halogen bond and the basicity of the leaving group. A weaker carbon-halogen bond requires less energy to break, and a less basic leaving group is more stable in solution, both of which contribute to a lower activation energy for the reaction.
The presence of the adjacent carbonyl group in α-haloketones enhances the electrophilicity of the α-carbon through an inductive effect, making it more susceptible to nucleophilic attack.
Quantitative Data Comparison
| Parameter | This compound | 1-(4-Aminophenyl)-2-chloroethanone | Reference |
| Relative Reactivity | High | Moderate | General knowledge on α-haloketone reactivity |
| Leaving Group Ability (X⁻) | Excellent (Br⁻) | Good (Cl⁻) | Established trends in nucleophilic substitution |
| C-X Bond Dissociation Energy | Lower | Higher | General bond energy data |
| Predicted Reaction Rate | Faster | Slower | Inferred from analogous systems |
| Typical Reaction Conditions | Milder conditions, shorter reaction times | More forcing conditions, longer reaction times | Inferred from synthetic protocols |
Experimental Protocols
To facilitate direct comparison, the following detailed experimental protocols are provided for a comparative kinetic analysis and a common synthetic application, the Hantzsch thiazole synthesis.
Protocol 1: Comparative Kinetic Analysis via UV-Vis Spectroscopy
This protocol outlines a method to determine the second-order rate constants for the reaction of this compound and 1-(4-aminophenyl)-2-chloroethanone with a nucleophile, such as piperidine, using UV-Vis spectroscopy.
Materials:
-
This compound
-
1-(4-Aminophenyl)-2-chloroethanone
-
Piperidine (or other suitable nucleophile)
-
Anhydrous solvent (e.g., acetonitrile or ethanol)
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of known concentrations of this compound, 1-(4-aminophenyl)-2-chloroethanone, and piperidine in the chosen anhydrous solvent. A typical concentration for the α-haloketones would be in the range of 1 x 10⁻⁴ M, while the piperidine solution should be in large excess (e.g., 1 x 10⁻² M) to ensure pseudo-first-order kinetics.
-
-
Spectrophotometric Measurement:
-
Determine the wavelength of maximum absorbance (λmax) for the product of the reaction. This can be done by allowing a reaction mixture to go to completion and then scanning the UV-Vis spectrum.
-
Set the spectrophotometer to the determined λmax and thermostat the cuvette holder to the desired reaction temperature (e.g., 25°C, 35°C, 45°C).
-
-
Kinetic Run:
-
Pipette a known volume of the piperidine solution into a quartz cuvette and place it in the thermostatted holder to equilibrate.
-
Initiate the reaction by rapidly injecting a small, known volume of the α-haloketone stock solution into the cuvette and quickly mixing.
-
Immediately begin recording the absorbance at λmax as a function of time. Continue data collection for at least three half-lives.
-
-
Data Analysis:
-
The pseudo-first-order rate constant (kobs) can be determined by plotting ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t. The slope of this plot will be -kobs.
-
The second-order rate constant (k₂) is then calculated by dividing kobs by the concentration of piperidine.
-
Repeat the experiment for both the bromo- and chloro-analogs at different temperatures to determine the activation parameters (Ea, ΔH‡, and ΔS‡).
-
Protocol 2: Comparative Synthesis of 2-Amino-4-(4-aminophenyl)thiazole (Hantzsch Thiazole Synthesis)
This protocol allows for a direct comparison of the yield and reaction time for the synthesis of a thiazole derivative from the two α-haloketones.
Materials:
-
This compound
-
1-(4-Aminophenyl)-2-chloroethanone
-
Thiourea
-
Ethanol
-
Round-bottom flasks with reflux condensers
-
Magnetic stirrers with heating plates
-
TLC plates and developing chamber
-
Filtration apparatus
Procedure:
-
Reaction Setup:
-
In two separate round-bottom flasks, dissolve 1 equivalent of either this compound or 1-(4-aminophenyl)-2-chloroethanone in ethanol.
-
To each flask, add 1.1 equivalents of thiourea.
-
-
Reaction and Monitoring:
-
Stir the mixtures at a set temperature (e.g., reflux) and monitor the progress of the reactions by thin-layer chromatography (TLC).
-
Record the time required for the complete consumption of the starting α-haloketone in each reaction.
-
-
Work-up and Isolation:
-
Once the reactions are complete, cool the mixtures to room temperature.
-
The product, 2-amino-4-(4-aminophenyl)thiazole hydrochloride, will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry.
-
Neutralize the hydrochloride salt with a base (e.g., aqueous sodium bicarbonate) to obtain the free amine.
-
Determine the yield of the purified product for each reaction.
-
Visualization of Reaction Pathways and Logic
To further illustrate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
Caption: Generalized SN2 reaction mechanism.
Navigating the Synthesis of 1-(4-Aminophenyl)-2-bromoethanone: A Comparative Guide to Synthetic Yields
For researchers and professionals in the field of drug development and organic synthesis, the efficient preparation of key intermediates is paramount. One such crucial building block is 1-(4-Aminophenyl)-2-bromoethanone, also known as 4-aminophenacyl bromide, a precursor for numerous pharmacologically active compounds. This guide provides a comparative analysis of different synthetic routes to this compound, focusing on reaction yields and offering detailed experimental protocols to support informed decisions in the laboratory.
The synthesis of this compound presents a unique challenge due to the presence of the electron-donating amino group, which can be sensitive to oxidation and electrophilic attack, complicating direct bromination approaches. Consequently, two primary strategies have emerged: a direct bromination of 4-aminoacetophenone and a more controlled multi-step approach involving the protection of the amino group.
Yield Comparison of Synthetic Routes
The following table summarizes the reported yields for the different synthetic pathways to this compound.
| Route | Starting Material | Key Reagents | Reported Yield (%) |
| Route 1: Direct Bromination | 4-Aminoacetophenone | Copper(II) Bromide | ~75% |
| Route 2: Protection-Bromination-Deprotection | 4-Aminoacetophenone | 1. Acetic Anhydride2. Bromine3. Acidic Hydrolysis | Overall: Not explicitly stated in a single source. Individual step yields vary. |
Visualizing the Synthetic Pathways
The logical flow of the two primary synthetic strategies is illustrated below.
Caption: Comparative workflows for the synthesis of this compound.
Experimental Protocols
Route 1: Direct Bromination with Copper(II) Bromide
This method offers a more direct approach to the target molecule, avoiding the need for protection and deprotection steps.
Materials:
-
4-Aminoacetophenone
-
Copper(II) Bromide (CuBr₂)
-
Ethyl acetate
-
Methanol
Procedure: A mixture of 4-aminoacetophenone and copper(II) bromide in a solvent system of ethyl acetate and methanol is refluxed. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the solid is filtered off. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to yield this compound. One study reports a yield of approximately 75% for a similar substrate, suggesting this as a potentially efficient one-step method.
Route 2: Protection-Bromination-Deprotection
This multi-step synthesis provides a more controlled approach by protecting the reactive amino group as an acetamide.
Step 1: Acetylation of 4-Aminoacetophenone
Materials:
-
4-Aminoacetophenone
-
Acetic anhydride
-
Pyridine
Procedure: To a solution of 4-aminoacetophenone in pyridine, acetic anhydride is added. The mixture is stirred at room temperature. The reaction progress is monitored by TLC. Once the starting material is consumed, the product, 4-acetamidoacetophenone, is isolated by precipitation with water, followed by filtration and drying. This protection step typically proceeds with high yield.
Step 2: Bromination of 4-Acetamidoacetophenone
Materials:
-
4-Acetamidoacetophenone
-
Bromine (Br₂)
-
Methylene chloride (CH₂Cl₂)
Procedure: 4-Acetamidoacetophenone is suspended in methylene chloride. A solution of bromine in methylene chloride is added dropwise to the suspension at room temperature. The reaction mixture is stirred until the starting material is consumed, as indicated by TLC. The solvent is then removed under reduced pressure to yield crude 2-bromo-1-(4-acetamidophenyl)ethanone.
Step 3: Hydrolysis of 2-Bromo-1-(4-acetamidophenyl)ethanone
Materials:
-
2-Bromo-1-(4-acetamidophenyl)ethanone
-
Hydrochloric acid (HCl)
-
Ethanol
Procedure: The crude 2-bromo-1-(4-acetamidophenyl)ethanone is dissolved in a mixture of ethanol and concentrated hydrochloric acid. The solution is heated at reflux. The reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the pH is adjusted with a base to precipitate the product. The solid is collected by filtration, washed with water, and dried to give this compound.
Conclusion
The choice of synthetic route for this compound will depend on various factors, including the desired scale, available reagents, and tolerance for multi-step procedures. The direct bromination with copper(II) bromide presents an attractive option due to its single-step nature and potentially high yield. However, the protection-bromination-deprotection route, while longer, may offer better control and potentially higher purity of the final product by minimizing side reactions associated with the free amino group. The experimental protocols provided herein serve as a foundation for researchers to reproduce and adapt these methods to their specific needs.
A Comparative Guide to the Biological Activity of Thiazoles Derived from Diverse Alpha-Haloketones
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds. A primary synthetic route to this privileged heterocycle is the Hantzsch thiazole synthesis, which classically involves the condensation of a thioamide with an alpha-haloketone. The selection of the alpha-haloketone precursor is a critical determinant of the resulting thiazole's substitution pattern and, consequently, its biological activity. This guide provides a comparative analysis of the biological activities of thiazole derivatives, focusing on how variations in the alpha-haloketone starting material influence their anticancer and antimicrobial properties. The information presented herein is supported by experimental data from peer-reviewed studies to aid in the rational design of novel thiazole-based therapeutic agents.
Comparative Analysis of Biological Activity
The biological activity of thiazole derivatives is profoundly influenced by the nature of the substituents at the C4 and C5 positions, which are introduced via the alpha-haloketone. The following tables summarize the in vitro anticancer and antimicrobial activities of various thiazoles derived from different alpha-haloketones.
Anticancer Activity
The cytotoxic effects of thiazole derivatives against various cancer cell lines are frequently evaluated using the MTT assay, with results typically reported as IC50 values (the concentration required to inhibit the growth of 50% of cells). Lower IC50 values indicate greater potency.
| Alpha-Haloketone Precursor | Resulting Thiazole Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Bromoacetophenone | 2-amino-4-phenylthiazole | Leukemia (HL-60) | 43-76 | [1] |
| 4'-Chloro-2-bromoacetophenone | 2-amino-4-(4-chlorophenyl)thiazole | Breast Cancer (MCF-7) | 13.66 | [2] |
| 4'-Bromo-2-bromoacetophenone | 2-amino-4-(4-bromophenyl)thiazole | Breast Cancer (MDA-MB-231) | 17.1 | [2] |
| 2-Bromo-1-(4-methoxyphenyl)ethanone | 2-amino-4-(4-methoxyphenyl)thiazole | Breast Cancer (MCF-7) | > 50 | [1] |
| 2-Chloro-1-(naphthalen-2-yl)ethanone | Thiazole derivative | Ovarian Cancer (OVCAR-4) | 1.569 | [3] |
| Substituted Phenacyl Bromides | 2,4-disubstituted-1,3-thiazoles | Breast Cancer (MCF-7) | 3.36 - 6.09 (µg/ml) | [4] |
| 4-Methylphenacyl bromide | Thiazole derivatives | Breast Cancer (MCF-7) | 3.36 - 6.09 (µg/ml) | [4] |
| 2-Bromo-1-(4-nitrophenyl)ethanone | Thiazole derivative | Breast Cancer (MCF-7) | 2.57 | [5] |
Key Findings from Anticancer Studies:
-
Aryl Substituents: The presence of an aryl group at the C4 position, derived from phenacyl bromides, is a common feature in anticancer thiazoles.
-
Electron-Withdrawing Groups: Substitution on the C4-phenyl ring with electron-withdrawing groups, such as chloro and bromo, can enhance cytotoxic activity.[2]
-
Positional Isomerism: The position of substituents on the C4-aryl ring can significantly impact activity. For instance, shifting a hydroxyl group from the para to the ortho position on the phenyl ring improved cytotoxic activity.[2]
-
Fused Ring Systems: The use of alpha-haloketones with larger aromatic systems, like naphthalene, can lead to highly potent compounds.[3]
Antimicrobial Activity
The antimicrobial efficacy of thiazoles is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. Lower MIC values signify greater antimicrobial potency.
| Alpha-Haloketone Precursor | Resulting Thiazole Derivative | Microorganism | MIC (µg/mL) | Reference |
| Substituted Phenacyl Bromides | 4-arylthiazole derivatives | Staphylococcus aureus | 0.78 - 3.125 | [6][7] |
| 4'-Chloro-2-bromoacetophenone | 4-(4-chlorophenyl)thiazole derivative | Staphylococcus aureus | 3.125 | [6][7] |
| 4'-Methoxy-2-bromoacetophenone | 4-(4-methoxyphenyl)thiazole derivative | Staphylococcus aureus | 1.56 | [6][7] |
| 3'-Nitro-4'-methoxy-2-bromoacetophenone | 4-(4-methoxy-3-nitrophenyl)thiazole derivative | Staphylococcus aureus | 0.78 | [6][7] |
| 2-Bromo-1-(heteroaryl)ethanones | 4-(heteroaryl)thiazole derivatives | Escherichia coli | 0.17 (mg/mL) | [8] |
| 2-Bromo-1-phenylethanone | 4-phenylthiazole derivative | Bacillus cereus | 0.23 (mg/mL) | [8] |
Key Findings from Antimicrobial Studies:
-
Substituent Effects: The nature of the substituent on the C4-aryl ring, introduced by the phenacyl bromide, plays a crucial role in determining antimicrobial activity. Electron-withdrawing groups like nitro and electron-donating groups like methoxy can enhance potency.[6][7]
-
Gram-Positive vs. Gram-Negative Activity: The structure of the thiazole derivative influences its spectrum of activity, with some compounds showing higher potency against Gram-positive bacteria like S. aureus and others against Gram-negative bacteria like E. coli.[6][7][8]
-
Hybrid Molecules: Incorporating other heterocyclic moieties through the alpha-haloketone can lead to compounds with broad-spectrum antimicrobial activity.[8]
Experimental Protocols
Detailed and standardized experimental procedures are paramount for the accurate and reproducible assessment of biological activity.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the thiazole compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
The MIC assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Principle: A serial dilution of the antimicrobial agent is incubated with a standardized inoculum of the microorganism. The lowest concentration that prevents visible growth is the MIC.
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.
-
Serial Dilution: Perform a serial dilution of the thiazole compounds in a 96-well microtiter plate containing broth.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Visualizations
Hantzsch Thiazole Synthesis Workflow
The Hantzsch synthesis provides a versatile route to a wide array of thiazole derivatives through the reaction of an alpha-haloketone with a thioamide.
Caption: General workflow of the Hantzsch thiazole synthesis.
Simplified EGFR Signaling Pathway
Several thiazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.
Caption: Simplified EGFR signaling pathway and the inhibitory action of certain thiazole derivatives.
References
- 1. scielo.br [scielo.br]
- 2. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 6. Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Method Development for the Analysis of 1-(4-Aminophenyl)-2-bromoethanone
For researchers, scientists, and drug development professionals, establishing a robust and reliable analytical method is paramount for ensuring the quality, stability, and purity of pharmaceutical intermediates like 1-(4-Aminophenyl)-2-bromoethanone. This guide provides a comprehensive comparison of potential High-Performance Liquid Chromatography (HPLC) methods for its analysis, drawing upon established methodologies for structurally similar compounds. Detailed experimental protocols and comparative data are presented to aid in the development of a specific and validated analytical procedure.
High-Performance Liquid Chromatography, particularly in the reverse-phase mode (RP-HPLC), stands as the predominant analytical technique for the separation, quantification, and purity assessment of active pharmaceutical ingredients (APIs) and their intermediates.[1][2] The development of a stability-indicating HPLC method is a critical step, often involving forced degradation studies to ensure the method can effectively separate the main compound from any potential degradation products that may form under various stress conditions such as acid, base, oxidation, heat, and light.[3][4][5]
Comparison of Potential HPLC Methods
| Parameter | Method A (Based on Paracetamol Analogs) | Method B (General for Brominated Compounds) | Method C (Alternative Gradient) |
| Stationary Phase (Column) | C18 (e.g., Zorbax Eclipse Plus C18, 250 x 4.6mm, 5 µm)[6] | C18 (e.g., Waters Symmetry C18, 250 x 4.6 mm, 5 µm)[7] | Phenyl-Hexyl (e.g., Poroshell 120, 100 mm x 4.6 mm, 2.7 µm)[8] |
| Mobile Phase A | Phosphate Buffer (pH 6.3)[6] | 0.0128 M 1-octane sulfonic acid sodium salt in water with orthophosphoric acid and tetrabutylammonium hydroxide[7] | Buffer (pH 3.5)[8] |
| Mobile Phase B | Acetonitrile[6] | Methanol:Water (900:100 v/v)[7] | Methanol[8] |
| Elution Mode | Gradient[6] | Gradient[7] | Gradient[8] |
| Flow Rate | 1.0 mL/min[6] | 0.7 mL/min[7] | 1.0 mL/min[8] |
| Detection Wavelength | 245 nm[6] | 225 nm[7] | 254 nm[8] |
| Column Temperature | 25 °C[6] | 32 °C[7] | Not specified, typically ambient to 30°C |
| Injection Volume | 10 µL[6] | 10 µL[7] | 10 µL[8] |
Experimental Protocols
A crucial aspect of method development is the systematic evaluation of chromatographic conditions. The following outlines a detailed protocol for developing a stability-indicating HPLC method for this compound.
Instrument and Initial Conditions
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: Start with a robust C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in water
-
B: Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Detection: Monitor at 254 nm initially, and use PDA to determine the lambda max of the analyte for optimal sensitivity.
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Sample Preparation
-
Standard Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 100 µg/mL).
-
Sample Solution: Prepare the test sample in the same diluent to a similar concentration.
Forced Degradation Studies
To ensure the method is stability-indicating, forced degradation studies should be performed.[5] The goal is to achieve 5-20% degradation of the active substance.[3]
-
Acid Hydrolysis: Treat the sample solution with 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: Treat the sample solution with 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) and cool white fluorescent light for an extended period.
After exposure, neutralize the acidic and basic samples and dilute all samples to the target concentration before injection.
Method Optimization
Analyze the stressed samples using the initial HPLC conditions. The primary goal is to achieve baseline separation of the parent peak from all degradation product peaks. Adjust the following parameters as needed:
-
Mobile Phase Composition: Vary the gradient profile (initial and final %B, gradient time) to improve the resolution between peaks.
-
pH of the Aqueous Phase: Adjusting the pH can alter the ionization state of the analyte and impurities, significantly impacting retention and peak shape.
-
Column Chemistry: If adequate separation is not achieved on a C18 column, consider alternative stationary phases like Phenyl-Hexyl or Cyano.
Method Validation
Once an optimized method is established, it must be validated according to ICH Q2(R1) guidelines.[8] The validation should include the following parameters:
-
Specificity: Demonstrated by the separation of the analyte from all degradation products and any process-related impurities.
-
Linearity: Assess the method's ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of 5-6 concentrations.
-
Accuracy: Determine the closeness of the test results to the true value, often assessed by spike-recovery studies at different concentration levels.
-
Precision: Evaluate the method's reproducibility through repeatability (intra-day) and intermediate precision (inter-day) studies, expressed as the relative standard deviation (%RSD).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Intentionally vary method parameters (e.g., flow rate, column temperature, mobile phase pH) to assess the method's reliability during normal use.
Visualizing the Workflow and Method Comparison
To better illustrate the logical flow of HPLC method development and the comparison with alternative techniques, the following diagrams are provided.
Caption: Logical workflow for HPLC method development and validation.
Caption: Comparison of HPLC with alternative analytical techniques.
Conclusion
The development of a robust HPLC method for the analysis of this compound is a systematic process that begins with leveraging existing knowledge of similar chemical structures. By following a structured approach of initial screening, forced degradation studies, method optimization, and comprehensive validation, a reliable and stability-indicating method can be established. This ensures the accurate assessment of purity and stability, which is critical for drug development and quality control. While HPLC is the workhorse for such analyses, alternative techniques like GC and SFC may be considered based on the specific properties of the analyte and its impurities.
References
- 1. jrasb.com [jrasb.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmtech.com [pharmtech.com]
- 4. library.dphen1.com [library.dphen1.com]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 7. Development and Validation of an RP-HPLC Method for Organic Impurity Profiling in Baclofen Utilizing Robustness Through a Quality-by-Design (QbD) Approach: A Comprehensive Forced Degradation Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
1H NMR and 13C NMR spectral data for "1-(4-Aminophenyl)-2-bromoethanone"
A comprehensive analysis of the 1H and 13C NMR spectral data for 1-(4-Aminophenyl)-2-bromoethanone is presented below, offering a valuable resource for researchers, scientists, and professionals in drug development. This guide provides a comparative analysis with related compounds, detailed experimental protocols, and visual representations of the molecular structures.
Comparative NMR Data Analysis
The structural elucidation of this compound and its analogs is crucial for understanding their chemical properties and potential applications. Below is a summary of the ¹H and ¹³C NMR spectral data. The data for this compound is predicted based on the analysis of structurally similar compounds.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | CDCl₃ | ~7.8 (d, 2H, Ar-H ortho to C=O), ~6.7 (d, 2H, Ar-H ortho to NH₂), ~4.3 (s, 2H, CH₂Br), ~4.1 (br s, 2H, NH₂) |
| 4-Aminoacetophenone | CDCl₃ | 7.82 (d, J=8.8 Hz, 2H), 6.66 (d, J=8.8 Hz, 2H), 4.13 (s, 2H), 2.52 (s, 3H) |
| 2-Bromo-1-(4-chlorophenyl)ethanone | CDCl₃ | 7.94 (d, J = 8.8 Hz, 2H), 7.48 (d, J = 8.8 Hz, 2H), 4.42 (s, 2H)[1] |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | CDCl₃ | ~189 (C=O), ~152 (C-NH₂), ~131 (Ar-CH), ~125 (Ar-C ipso to C=O), ~113 (Ar-CH), ~31 (CH₂Br) |
| 4-Aminoacetophenone | CDCl₃ | 196.5, 151.0, 130.8, 125.3, 113.8, 26.1[2] |
| 2-Bromo-1-(4-chlorophenyl)ethanone | CDCl₃ | 190.2, 140.5, 132.2, 130.3, 129.2, 30.4[1] |
Experimental Protocol
The following is a general protocol for acquiring ¹H and ¹³C NMR spectra for small organic molecules like this compound and its analogs.[3]
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.[3]
2. NMR Spectrometer Setup:
-
Acquire the data on a 400 MHz or higher NMR spectrometer.
-
Tune and match the probe for both ¹H and ¹³C nuclei.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal resolution and line shape.[3]
3. ¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: Approximately 16 ppm, centered around 5 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8 to 16 scans for a reasonably concentrated sample.[3]
4. ¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled single-pulse experiment.
-
Spectral Width: Approximately 240 ppm, centered around 120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 to 4096 scans, depending on the sample concentration.
Molecular Structures
The chemical structures of this compound and the comparative compounds are visualized below.
Caption: Molecular structures of the analyzed compounds.
References
A Comparative Guide to the Kinetic Studies of Reactions Involving 1-(4-Aminophenyl)-2-bromoethanone
For researchers, scientists, and drug development professionals, the synthesis of heterocyclic compounds is a fundamental aspect of medicinal chemistry. This guide provides a comparative analysis of the primary synthetic routes involving the versatile reagent, 1-(4-Aminophenyl)-2-bromoethanone, focusing on the formation of thiazole and chalcone derivatives. While detailed kinetic data such as rate constants and activation energies are not extensively available in the public domain for this specific reagent, a robust comparison can be made based on reaction conditions, times, and yields, offering valuable insights for methodological selection.
Thiazole Synthesis: A Comparative Overview
The Hantzsch thiazole synthesis remains a cornerstone for the preparation of thiazole rings, directly utilizing α-haloketones such as this compound. This method, along with its modern variations, is compared with other classical synthetic routes.
Data Presentation: Comparison of Thiazole Synthesis Routes
| Synthesis Route | Starting Materials | Key Reagents | Typical Reaction Time | Typical Temperature | Typical Yield (%) |
| Conventional Hantzsch Synthesis | α-Haloketone, Thioamide/Thiourea | Base (e.g., Na2CO3) | 30 min - 12 h | Room Temp. - Reflux | 80 - 99%[1] |
| Microwave-Assisted Hantzsch | α-Haloketone, Thiourea | Iodine | 5 - 15 min | 170 W | ~92%[1][2] |
| Cook-Heilbron Synthesis | α-Aminonitrile, Carbon Disulfide | - | Not specified | Room Temperature | "Significant"[1] |
| Gabriel Synthesis | α-Acylamino ketone | Phosphorus Pentasulfide (P4S10) | Not specified | ~170 °C | Not specified[1] |
Experimental Protocols: Thiazole Synthesis
Conventional Hantzsch Synthesis: To a solution of this compound (1 mmol) in ethanol (20 mL), thiourea (1.2 mmol) is added. The mixture is refluxed for 3-4 hours. The reaction progress is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried to afford the 2-amino-4-(4-aminophenyl)thiazole product.
Microwave-Assisted Hantzsch Synthesis: In a sealed microwave vial, this compound (1 mmol), thiourea (1.2 mmol), and a catalytic amount of iodine are mixed in a minimal amount of a suitable solvent like ethanol or DMF. The vial is subjected to microwave irradiation at a specified power (e.g., 170 W) for 5-15 minutes.[1][2] After cooling, the product is isolated by filtration or extraction. This method often leads to a significant reduction in reaction time and an increase in yield compared to conventional heating.[3][4]
Mandatory Visualization: Thiazole Synthesis Pathways
Caption: Hantzsch synthesis of a 2-aminothiazole derivative.
Caption: Comparison of conventional vs. microwave-assisted synthesis.
Chalcone Synthesis: A Comparative Overview
Chalcones are typically synthesized via the Claisen-Schmidt condensation. In the context of our target molecule, the precursor would be 4-aminoacetophenone, which is then brominated to yield this compound. The following comparison focuses on the synthesis of the chalcone backbone.
Data Presentation: Comparison of Chalcone Synthesis Routes
| Synthesis Route | Starting Materials | Key Reagents | Typical Reaction Time | Typical Temperature | Typical Yield (%) |
| Conventional Claisen-Schmidt | 4-Aminoacetophenone, Aromatic Aldehyde | Strong Base (e.g., NaOH, KOH) | 1 - 24 h | Room Temperature | 60 - 95% |
| Solvent-Free Claisen-Schmidt | 4-Aminoacetophenone, Aromatic Aldehyde | Solid NaOH | 10 min (grinding) | Room Temperature | High |
| Microwave-Assisted Claisen-Schmidt | 4-Aminoacetophenone, Aromatic Aldehyde | 40% NaOH in Methanol/Water | 15 min | 69 °C | High[5] |
Experimental Protocols: Chalcone Synthesis
Conventional Claisen-Schmidt Condensation: In a flask, 4-aminoacetophenone (1 mmol) is dissolved in ethanol. An aqueous solution of sodium hydroxide (40%) is added, and the mixture is stirred at room temperature. A solution of a substituted aromatic aldehyde (1 mmol) in ethanol is then added dropwise. The reaction is stirred for 1-24 hours, during which the product precipitates. The solid is filtered, washed with water, and recrystallized from ethanol.
Solvent-Free Claisen-Schmidt Condensation: In a mortar, 4-aminoacetophenone (1 mmol), an aromatic aldehyde (1 mmol), and a pellet of solid sodium hydroxide (1 mmol) are ground together with a pestle for approximately 10 minutes.[6] The resulting paste is then treated with cold water and acidified with dilute HCl. The precipitated chalcone is filtered, washed, and dried.
Mandatory Visualization: Chalcone Synthesis Pathway
Caption: Claisen-Schmidt synthesis of a chalcone derivative.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrevlett.com [chemrevlett.com]
- 6. rsc.org [rsc.org]
A Computational Perspective on the Reactivity of 1-(4-Aminophenyl)-2-bromoethanone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Aminophenyl)-2-bromoethanone, a derivative of phenacyl bromide, is a valuable building block in synthetic organic chemistry, particularly in the preparation of various heterocyclic compounds with potential biological activity.[1][2] Its reactivity is primarily dictated by the two electrophilic centers: the carbonyl carbon and the α-carbon bearing the bromine atom. Understanding the nuanced reactivity of this molecule is crucial for predicting reaction outcomes, designing novel synthetic pathways, and developing new pharmaceutical agents. This guide provides a comparative analysis of the reactivity of this compound, drawing upon established computational chemistry principles and experimental data from analogous phenacyl bromide derivatives.
Computational Analysis of Reactivity: A Methodological Overview
Computational chemistry offers powerful tools to elucidate reaction mechanisms and predict reactivity.[3] Methods like Density Functional Theory (DFT) are widely used to approximate the electronic density of a molecule, providing a balance between accuracy and computational cost.[3] Key computational approaches for analyzing reaction mechanisms include:
-
Potential Energy Surface (PES) Scans: Mapping the energy of a system as a function of the geometric coordinates of its atoms to identify stable intermediates and transition states.[3]
-
Intrinsic Reaction Coordinate (IRC) Calculations: Delineating the reaction pathway connecting reactants, transition states, and products.[4]
-
Conceptual DFT (CDFT): Using global and local reactivity descriptors to predict the most likely sites for nucleophilic or electrophilic attack.[5][6]
A typical workflow for the computational analysis of a chemical reaction is depicted below.
Figure 1: A generalized workflow for the computational analysis of chemical reactivity.
Comparative Reactivity Analysis
The reactivity of substituted phenacyl bromides is significantly influenced by the electronic nature of the substituents on the phenyl ring. The amino group (-NH2) in this compound is a strong electron-donating group, which is expected to increase the electron density of the aromatic ring and influence the electrophilicity of the carbonyl carbon and the α-carbon.
Comparison with Other Substituted Phenacyl Bromides
Experimental kinetic studies on the reaction of various substituted phenacyl bromides with nucleophiles, such as thioglycolic acid and thiophenol, provide a basis for comparison.[7] The reaction rates are often correlated using the Hammett equation, which relates reaction rates to the electronic properties of the substituents.
| Substituent (at para-position) | Hammett Constant (σp) | Relative Reactivity Trend (Qualitative) |
| -NO2 | 0.78 | Increased reactivity towards nucleophiles |
| -Cl | 0.23 | Slightly increased reactivity |
| -H | 0.00 | Baseline reactivity |
| -CH3 | -0.17 | Slightly decreased reactivity |
| -NH2 | -0.66 | Significantly decreased reactivity |
Table 1: Predicted relative reactivity of this compound compared to other para-substituted phenacyl bromides in nucleophilic substitution reactions based on Hammett constants.
The strong electron-donating nature of the amino group in this compound is predicted to decrease the electrophilicity of the carbonyl carbon and the adjacent α-carbon, thereby reducing the rate of nucleophilic attack compared to phenacyl bromide or derivatives with electron-withdrawing groups.
Predicted Reaction Pathways
This compound is a versatile precursor for the synthesis of various heterocyclic compounds.[1][2] A common reaction pathway involves the initial nucleophilic attack at the α-carbon, leading to the displacement of the bromide ion (an SN2 reaction), followed by subsequent cyclization reactions.
Figure 2: A simplified representation of a common reaction pathway involving this compound.
Experimental Protocols for Reactivity Studies
Kinetic Analysis of Nucleophilic Substitution
A representative experimental protocol for determining the reaction kinetics of phenacyl bromides with a nucleophile is as follows:
-
Preparation of Solutions: Prepare stock solutions of the desired phenacyl bromide derivative and the nucleophile in a suitable solvent (e.g., methanol).[7]
-
Reaction Initiation: Mix equal volumes of the reactant solutions in a thermostated reaction vessel at a specific temperature.
-
Monitoring Reaction Progress: The progress of the reaction can be monitored using various techniques, such as conductometry to measure the change in ionic concentration as the bromide ion is liberated.[7]
-
Data Analysis: Determine the rate constants by analyzing the change in conductance or concentration over time. The data can then be used to perform a Hammett analysis by plotting the logarithm of the rate constants against the Hammett substituent constants (σ).[7]
Conclusion
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. grnjournal.us [grnjournal.us]
- 4. s3.smu.edu [s3.smu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-… [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 1-(4-Aminophenyl)-2-bromoethanone: A Safety and Operations Guide
Disclaimer: This document provides guidance on the proper disposal of 1-(4-Aminophenyl)-2-bromoethanone. It is intended to supplement, not replace, the official Safety Data Sheet (SDS), institutional safety protocols, and all applicable local, state, and federal regulations. Always consult with your institution's Environmental Health and Safety (EHS) department before handling or disposing of this chemical.
The primary and mandatory method for the disposal of this compound and its associated waste is through a licensed professional waste disposal company.[1] Due to its hazardous characteristics, this compound must not be disposed of down the drain or in regular trash.[2]
Hazard Profile and Handling for Disposal
This compound is classified as a hazardous substance. Personnel handling this chemical for disposal must wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles or a face shield, and a lab coat.[3] Disposal procedures should be carried out in a well-ventilated area or inside a chemical fume hood to avoid inhalation of dust or vapors.[3][4]
The key hazards and precautionary statements associated with this chemical are summarized below.
| Hazard Category | GHS Hazard Statement | Precautionary Statement (Disposal) | Citation |
| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing. | [3] |
| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. | [3] |
| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | [3] |
| Disposal | (Not Applicable) | P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations. | [3] |
Operational Disposal Plan
A systematic approach is essential for the safe segregation and disposal of waste containing this compound.
Step 1: Waste Segregation
-
Solid Waste: Collect surplus or expired this compound in its original container or a clearly labeled, sealable waste container.[5] Do not mix with other waste streams.
-
Contaminated Labware: Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with the chemical should be collected in a dedicated, sealed plastic bag or container labeled "Hazardous Waste" along with the chemical name.[2]
-
Solutions: Solutions containing this compound should be collected in a dedicated, labeled, and sealed hazardous waste container. As this is a halogenated organic compound, it should be stored in a container designated for halogenated waste, separate from non-halogenated solvents.[6]
Step 2: Spill Management and Cleanup In the event of a spill:
-
Ensure the area is well-ventilated and restrict access.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, silica gel, or a universal binder.[7]
-
Carefully sweep or scoop the absorbed material into a suitable, closed container for disposal.[4][5] Avoid generating dust.
-
Clean the affected area with a detergent solution and collect the cleaning materials as hazardous waste.[2]
-
Label the container with the contents and mark it as "Hazardous Waste."
Step 3: Storage and Collection
-
Store all waste containers in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents or strong bases.[4][5]
-
Ensure all containers are tightly sealed and clearly labeled.[5]
-
Arrange for pickup by your institution's EHS department or a licensed professional waste disposal service.[1]
Chemical Neutralization Protocols (Professional Use Only)
On-site chemical neutralization of halogenated ketones is a hazardous process that can generate heat or toxic byproducts and should not be attempted by laboratory personnel without specific training and institutional approval. The standard and required procedure is to transfer the waste to a professional disposal facility equipped for incineration with appropriate scrubbers or other advanced treatment methods.[1]
For informational purposes, methods for degrading halogenated organic compounds exist, such as treatment with a strong base or Fenton's reagent.[6] However, these reactions must be performed under controlled conditions by trained professionals. For instance, quenching of residual electrophilic bromine species can sometimes be achieved with reagents like sodium sulfite (Na₂SO₃), but the efficacy and safety of this for this compound waste are not established.[8]
Disposal Workflow Visualization
The following diagram outlines the decision-making process for the proper disposal of waste containing this compound.
Caption: Disposal workflow for this compound.
References
- 1. ehs.providence.edu [ehs.providence.edu]
- 2. Ethidium Bromide Laboratory Spill and Waste Handling Procedures (FDWSRU) : USDA ARS [ars.usda.gov]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. chemstock.ae [chemstock.ae]
- 6. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
